1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-(4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20-13-18(21)16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12,20H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJHCZYBRNTYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736886 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920804-36-0 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one: Synthesis, Characterization, and Pharmacological Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, a β-keto phenethylamine. The document details its chemical properties, synthesis, and analytical characterization, and places it within a relevant pharmacological framework.
Molecular Structure and Physicochemical Properties
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one belongs to the substituted cathinone class.[1] Its structure features a central phenethylamine core with a ketone at the beta (β) position, a bulky tert-butyl group on the amine, and a benzyloxy group protecting a para-hydroxyl functionality on the phenyl ring. This benzyloxy group is a critical feature, often used as a protecting group in multi-step syntheses of more complex pharmaceutical targets.
The presence of the β-ketone and the bulky N-tert-butyl group suggests potential applications as an intermediate in the synthesis of β-adrenergic receptor agonists.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | Pharmaffiliates[2] |
| CAS Number | 920804-36-0 | Pharmaffiliates[2] |
| Molecular Formula | C19H23NO2 | Pharmaffiliates[2] |
| Molecular Weight | 297.4 g/mol | Pharmaffiliates[2] |
| Appearance | Typically a white or off-white powder | UNODC[3] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Synthesis and Purification
The most logical and common synthetic route to this compound is via the nucleophilic substitution of an α-haloketone precursor with tert-butylamine. This method is a standard procedure for the synthesis of β-amino ketones.
Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 4'-hydroxyacetophenone.
Caption: Synthetic pathway for 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
Detailed Experimental Protocol
Expertise & Causality: This protocol is designed for high yield and purity. The choice of a non-polar solvent for extraction ensures that the free base form of the product is efficiently recovered, while the conversion to the hydrochloride salt facilitates purification by recrystallization and improves handling and stability.
Protocol: Synthesis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
-
Preparation of the α-Bromoketone Precursor:
-
To a solution of 1-[4-(benzyloxy)phenyl]ethan-1-one (1.0 eq) in a suitable solvent like acetic acid or ethyl acetate, add bromine (1.0-1.1 eq) dropwise at 0-5°C.
-
Causality: The reaction is performed at a low temperature to control the exothermic reaction and minimize side-product formation.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess bromine.
-
The product, 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one, is extracted with an organic solvent and used in the next step, often without further purification.
-
-
Nucleophilic Substitution:
-
Dissolve the crude 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one in a solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add tert-butylamine (2.5 eq) to the solution. An excess is used to act as both the nucleophile and the base to neutralize the HBr byproduct.
-
Causality: Using excess amine drives the reaction to completion and prevents the formation of a quaternary ammonium salt.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting bromoketone is consumed.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a dilute aqueous sodium bicarbonate solution to remove any amine hydrobromide salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
The product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization from a solvent system like ethanol/diethyl ether.
-
Spectroscopic and Analytical Characterization
Unequivocal identification of synthetic cathinones requires a combination of analytical techniques, with NMR providing definitive structural information and mass spectrometry confirming the molecular weight and fragmentation pattern.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts for the key protons in the molecule. These predictions are based on established values for similar chemical environments.[6][7]
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl | ~1.15 | singlet | 9H | -C(CH₃)₃ |
| Methylene (α to N) | ~3.90 | singlet | 2H | -CO-CH₂-NH- |
| Benzylic | ~5.10 | singlet | 2H | -O-CH₂-Ph |
| Aromatic (Benzyloxy) | ~7.30-7.45 | multiplet | 5H | -O-CH₂-C₆H₅ |
| Aromatic (Ring A) | ~6.95 | doublet | 2H | Protons ortho to -OCH₂Ph |
| Aromatic (Ring A) | ~7.90 | doublet | 2H | Protons ortho to -C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups.
-
C=O (Ketone) Stretch: A strong, sharp absorption band is expected around 1680-1690 cm⁻¹ . This is characteristic of an aryl ketone.
-
N-H (Secondary Amine) Bend: A moderate band is expected around 1550-1650 cm⁻¹ .
-
C-O (Ether) Stretch: A strong band is expected in the 1250-1300 cm⁻¹ region for the aryl-O bond and around 1050-1150 cm⁻¹ for the alkyl-O bond of the benzyl ether.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which can aid in structural elucidation.
-
Molecular Ion (M+H)⁺: For the free base (C19H23NO2), the expected m/z in ESI+ mode would be approximately 298.18 .
-
Key Fragmentation: A primary fragmentation pathway is the α-cleavage next to the amine, leading to the loss of the tert-butyl group. Another significant fragmentation is the McLafferty rearrangement if applicable, or cleavage of the benzylic group, resulting in a prominent ion at m/z 91 (tropylium ion).
Chromatographic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of synthetic cathinones.[8][9]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 100 mm, 2.7 µm).[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).
-
Causality: The acidic mobile phase ensures that the amine is protonated, leading to better peak shape and retention on a C18 column.
-
Detection: UV detection at a wavelength corresponding to the chromophore's absorbance maximum (e.g., ~270 nm) or mass spectrometry (ESI+).
-
Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable quantification.[4]
Caption: Analytical workflow for purity and identity confirmation.
Chemical Reactivity and Pharmacological Context
Chemical Reactivity
-
Ketone Reduction: The β-ketone is a key reactive site. It can be readily reduced using agents like sodium borohydride (NaBH₄) to form the corresponding alcohol, 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol.[11] This transformation is significant as it converts the cathinone derivative into a phenylethanolamine structure, a common scaffold in adrenergic drugs.
-
N-Dealkylation/Debenzylation: While the N-tert-butyl group is relatively stable, the O-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst).[12] This deprotection would unmask the phenol, a key functional group for interaction with adrenergic receptors.
Pharmacological Context and Structure-Activity Relationship (SAR)
This molecule is best understood as a precursor or intermediate in the synthesis of β-adrenergic agonists.[2] Specifically, it is an intermediate in the synthesis of t-Butylnorsynephrine.[2]
-
The Phenethylamine Backbone: This is the core structure for many psychoactive substances and neurotransmitters like norepinephrine and dopamine.[1][13]
-
The N-tert-Butyl Group: A bulky substituent on the amine, such as a tert-butyl group, is a well-known feature of β₂-adrenergic receptor agonists (e.g., Salbutamol, Terbutaline). This bulkiness generally increases selectivity for β-receptors over α-receptors.
-
The β-Ketone: The presence of a ketone instead of a hydroxyl group at the β-position differentiates it from classic phenylethanolamine drugs. While some cathinones have CNS stimulant effects, the bulky N-substituent in this compound makes it more likely to be a precursor for peripherally acting drugs.
-
The 4-OH Group (Masked): A hydroxyl group at the 4-position of the phenyl ring is crucial for activity at β-adrenoceptors.[14] In the title compound, this is protected by a benzyl group, rendering it inactive until deprotected.
The reduction of the ketone and deprotection of the phenol would yield a molecule structurally analogous to β₂-agonists, highlighting the role of 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one as a valuable synthetic intermediate.
Caption: Transformation from synthetic intermediate to a pharmacologically active scaffold.
References
-
Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method. (2024, October 9). ACS Publications. Retrieved March 26, 2026, from [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020, March). United Nations Office on Drugs and Crime. Retrieved March 26, 2026, from [Link]
-
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]
-
Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. (2024, October 25). ACS Publications. Retrieved March 26, 2026, from [Link]
-
In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
β-Keto-N-methylphenethylamine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020, April 6). ACS Publications. Retrieved March 26, 2026, from [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
-
Ethanone, 1-(4-butoxyphenyl)-. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
-
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]
-
Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. (2001, February 15). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
-
Substituted phenethylamine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]
- A kind of preparation method of terbutaline sulfate. (n.d.). Google Patents.
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2025, October 16). ResearchGate. Retrieved March 26, 2026, from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. unodc.org [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. repositorio.usp.br [repositorio.usp.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 13. β-Keto-N-methylphenethylamine - Wikipedia [en.wikipedia.org]
- 14. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds, most notably β-adrenergic receptor agonists. Its structural motif, featuring a benzyloxy-protected phenol and a tert-butylamino group attached to an acetophenone backbone, makes it a valuable building block for creating molecules with specific pharmacological activities. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.
The primary application of this intermediate is in the synthesis of compounds like t-Butylnorsynephrine, a derivative of the endogenous biogenic amine norsynephrine.[1] T-Butylnorsynephrine and related molecules are of interest for their potential effects on the adrenergic and dopaminergic systems, specifically their interactions with β-adrenergic receptors and the coupled adenylate cyclase.[1] The synthesis of such pharmacologically active agents necessitates a robust and scalable route to high-purity intermediates like 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
This document will explore a common and effective two-step synthetic approach, beginning with the protection of 4-hydroxyacetophenone, followed by bromination and subsequent amination. Each stage will be discussed in detail, providing the necessary information for successful replication and optimization in a laboratory setting.
Overall Synthetic Pathway
The synthesis of 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one can be efficiently achieved through a three-step process starting from the readily available 4-hydroxyacetophenone. The pathway involves:
-
Protection of the phenolic hydroxyl group: The hydroxyl group of 4-hydroxyacetophenone is protected as a benzyl ether to prevent unwanted side reactions in the subsequent bromination step.
-
α-Bromination of the acetophenone: The protected acetophenone is then selectively brominated at the α-position to the carbonyl group, introducing a reactive handle for the subsequent amination.
-
Nucleophilic substitution with tert-butylamine: The final step involves the reaction of the α-bromo ketone with tert-butylamine to introduce the desired amino group, yielding the target compound.
Caption: Overall synthetic pathway for 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
Step 1: Synthesis of 1-[4-(Benzyloxy)phenyl]ethan-1-one (4-Benzyloxyacetophenone)
The initial step in the synthesis is the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is a crucial transformation as the unprotected hydroxyl group is a strong activating group that would otherwise direct electrophilic bromination to the aromatic ring rather than the desired α-position of the acetyl group.[2] The Williamson ether synthesis is a classic and highly effective method for this purpose.
Experimental Protocol
Materials:
-
4-Hydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 7 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from acetone or by Kugelrohr distillation at 130-140 °C and 0.1 mm Hg vacuum to yield 4'-(benzyloxy)-acetophenone as a white solid.[3]
Causality and Optimization
-
Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.
-
Solvent: Acetone is a good solvent for this reaction as it dissolves the reactants and has a convenient boiling point for reflux.
-
Reaction Time: The 7-hour reflux time is a guideline; the reaction should be monitored by TLC to ensure completion.[3]
| Parameter | Condition | Rationale |
| Reactants | 4-Hydroxyacetophenone, Benzyl bromide | Starting material and protecting group source. |
| Base | Potassium Carbonate | Deprotonates the phenol for nucleophilic attack. |
| Solvent | Acetone | Provides a suitable reaction medium. |
| Temperature | Reflux | Increases the reaction rate. |
| Reaction Time | ~7 hours | Allows for completion of the reaction.[3] |
Step 2: Synthesis of 2-Bromo-1-[4-(benzyloxy)phenyl]ethan-1-one (4-Benzyloxyphenacyl Bromide)
With the hydroxyl group protected, the next step is the selective bromination of the α-carbon of the acetyl group. This transformation is critical for introducing a leaving group that can be displaced by tert-butylamine in the subsequent step. Several brominating agents can be employed, with molecular bromine (Br₂) and N-bromosuccinimide (NBS) being the most common.[4] The use of an acid catalyst, such as hydrochloric acid in methanol, can facilitate the reaction through acid-catalyzed enolization.[5]
Experimental Protocol
Materials:
-
1-[4-(Benzyloxy)phenyl]ethan-1-one (4-Benzyloxyacetophenone)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Anhydrous ether (for workup)
Procedure:
-
Dissolve 1-[4-(benzyloxy)phenyl]ethan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the cooled solution while stirring.[5] Alternatively, N-bromosuccinimide can be used.[6]
-
Continue stirring at 0-5 °C for approximately 1 hour, and then allow the reaction to proceed at room temperature for another hour.[5] Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous ether and wash with water to remove any remaining acid and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one.
-
The crude product can be purified by recrystallization.
Causality and Optimization
-
Brominating Agent: While molecular bromine is effective, N-bromosuccinimide is often preferred as it is a solid and easier to handle.[4]
-
Catalyst: The acid catalyst promotes the formation of the enol intermediate, which is the reactive species in the electrophilic attack by bromine.[5]
-
Temperature Control: The initial low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
| Parameter | Condition | Rationale |
| Reactant | 1-[4-(Benzyloxy)phenyl]ethan-1-one | Protected acetophenone. |
| Brominating Agent | Bromine or NBS | Introduces the bromine atom at the α-position. |
| Catalyst | Hydrochloric Acid | Facilitates enolization. |
| Solvent | Methanol | Suitable reaction medium. |
| Temperature | 0-5 °C initially, then room temp. | Controls reaction rate and selectivity. |
| Reaction Time | ~2 hours | Allows for completion of the reaction.[5] |
Step 3: Synthesis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
The final step is the nucleophilic substitution of the bromine atom by tert-butylamine. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the tert-butylamine attacks the electrophilic carbon bearing the bromine atom.
Experimental Protocol
Materials:
-
2-Bromo-1-[4-(benzyloxy)phenyl]ethan-1-one
-
tert-Butylamine
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
A base (e.g., Potassium carbonate, optional)
Procedure:
-
Dissolve 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one (1.0 eq) in a suitable solvent such as THF or methanol in a round-bottom flask.
-
Add tert-butylamine (2.0-3.0 eq) to the solution. An excess of the amine is often used to act as both the nucleophile and a scavenger for the HBr byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
The reaction time can vary depending on the specific conditions but is typically several hours.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any amine salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The final product, 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, can be purified by column chromatography or recrystallization.
Causality and Optimization
-
Stoichiometry of Amine: Using an excess of tert-butylamine drives the reaction to completion and neutralizes the HBr formed during the reaction.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like THF are generally effective.
-
Base (Optional): An external base like potassium carbonate can be added to neutralize the HBr, which can be beneficial if the amine is not used in a large excess.
| Parameter | Condition | Rationale |
| Reactant | 2-Bromo-1-[4-(benzyloxy)phenyl]ethan-1-one | α-Bromo ketone intermediate. |
| Nucleophile | tert-Butylamine | Introduces the tert-butylamino group. |
| Solvent | THF or Methanol | Provides a suitable reaction medium. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
| Reaction Time | Several hours | Allows for completion of the reaction. |
Conclusion
The synthesis of 1-[4-(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one presented in this guide is a reliable and well-established pathway that is amenable to laboratory-scale production. By understanding the rationale behind each step and the key experimental parameters, researchers can successfully synthesize this valuable intermediate for further use in drug discovery and development. Careful execution of the described protocols and attention to purification techniques will ensure a high yield of the desired product with excellent purity.
References
-
Cowper, R. M.; Davidson, L. H. Phenacyl Bromide. Org. Synth.1941 , 21, 92. DOI: 10.15227/orgsyn.021.0092. [Link]
-
Pharmaffiliates. 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one. [Link]
-
Goswami, J.; Goswami, A. Selective bromination of acetophenone derivatives with bromine in methanol. J. Indian Chem. Soc.2002 , 79, 469-471. [Link]
-
PrepChem. Synthesis of 4'-(Benzyloxy)-acetophenone. [Link]
-
Guan, X.-Y., et al. A highly efficient method for the synthesis of α-bromocarbonyl compounds has been achieved via selective monobromination of aromatic carbonyl compounds with N-bromosuccinimide catalyzed by p-TSA under microwave irradiation within 30 min. ResearchGate. [Link]
-
International Journal of Computational Engineering Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
- Google Patents. Method for preparing 4-hydroxyphenylacetic acid.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds, including t-Butylnorsynephrine, a derivative of the endogenous biogenic amine norsynephrine.[1] The precise elucidation of its molecular structure is paramount for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous structural confirmation and characterization of this α-aminoketone.[2]
This technical guide offers a comprehensive overview of the expected spectroscopic data for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. It is designed to serve as a practical resource for researchers and scientists involved in the synthesis, purification, and analysis of this and structurally related compounds. The interpretation of the spectral data is explained with a focus on the underlying chemical principles, providing a deeper understanding of the structure-spectra correlation.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key functional groups that will give rise to characteristic signals in the NMR, IR, and MS spectra are:
-
Aromatic Rings: Two distinct phenyl rings are present – the benzyloxy phenyl ring and the phenyl ring of the benzyl group.
-
Ketone: A carbonyl group (C=O) positioned between the benzyloxy-substituted phenyl ring and the amino-substituted ethyl chain.
-
Secondary Amine: A tert-butyl group attached to a nitrogen atom, which is in turn bonded to the α-carbon of the ketone.
-
Ether Linkage: A benzyloxy group (-O-CH2-Ph) attached to the para position of the phenyl ketone.
-
Aliphatic Chain: An ethanone backbone with a tert-butyl group.
Caption: Molecular structure of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| tert-Butyl (9H) | 1.0 - 1.5 | Singlet (s) | 9H | Shielded aliphatic protons distant from electronegative atoms. |
| Methylene (CH₂) adjacent to amine and ketone | 3.5 - 4.5 | Singlet (s) or AB quartet | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group and the nitrogen atom.[3] |
| Methylene (CH₂) of benzyl group | 5.0 - 5.2 | Singlet (s) | 2H | Deshielded by the adjacent oxygen and the aromatic ring. |
| Amine (NH) | Variable (1.5 - 3.0) | Broad singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. Broadening is due to quadrupole moment of nitrogen and potential hydrogen bonding. |
| Aromatic protons (benzyloxy phenyl) | 6.8 - 7.2 | Doublet (d) | 2H | Protons ortho to the benzyloxy group, shielded by the electron-donating oxygen. |
| Aromatic protons (benzyloxy phenyl) | 7.8 - 8.1 | Doublet (d) | 2H | Protons ortho to the carbonyl group, deshielded by the electron-withdrawing ketone. |
| Aromatic protons (benzyl) | 7.2 - 7.5 | Multiplet (m) | 5H | Standard aromatic region for a monosubstituted benzene ring. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile NH proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| tert-Butyl (CH₃) | 25 - 30 | Shielded aliphatic carbons. |
| tert-Butyl (quaternary C) | 50 - 55 | Quaternary carbon of the tert-butyl group. |
| Methylene (CH₂) adjacent to amine and ketone | 55 - 65 | Deshielded by the adjacent carbonyl and nitrogen. |
| Methylene (CH₂) of benzyl group | 65 - 75 | Deshielded by the adjacent oxygen and aromatic ring. |
| Aromatic C-H (benzyloxy phenyl) | 114 - 116 | Carbons ortho to the electron-donating benzyloxy group are shielded. |
| Aromatic C-H (benzyloxy phenyl) | 130 - 132 | Carbons ortho to the electron-withdrawing carbonyl group are deshielded. |
| Aromatic C-H (benzyl) | 127 - 129 | Standard aromatic region for a monosubstituted benzene ring. |
| Aromatic C-O (benzyloxy phenyl) | 160 - 165 | Deshielded due to direct attachment to oxygen. |
| Aromatic C-ipso (benzyl) | 136 - 138 | Quaternary carbon of the benzyl group. |
| Aromatic C-C=O (benzyloxy phenyl) | 128 - 130 | Quaternary carbon attached to the carbonyl group. |
| Ketone (C=O) | 195 - 205 | Highly deshielded due to the electronegativity of the oxygen and the double bond character.[3] |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing: Similar to ¹H NMR processing, with calibration based on the solvent's carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Expected Characteristic Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium, sharp | Secondary Amine.[4] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic Rings |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Methylene and tert-Butyl groups |
| C=O Stretch | 1670 - 1690 | Strong, sharp | Aromatic Ketone (conjugated).[5][6] |
| C=C Stretch (aromatic) | 1580 - 1610 | Medium to Strong | Aromatic Rings |
| C-N Stretch | 1200 - 1350 | Medium | Amine |
| C-O Stretch (ether) | 1200 - 1250 (asymmetric) & 1000-1050 (symmetric) | Strong | Aryl-alkyl ether |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after use.
-
Collect a background spectrum of the empty ATR setup.
-
-
Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Caption: General workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₉H₂₃NO₂ = 297.4 g/mol ) should be observed. The intensity may be weak due to the lability of the molecule.
-
α-Cleavage: This is a common fragmentation pathway for ketones and amines.[7]
-
Cleavage of the C-C bond between the carbonyl group and the α-carbon can lead to the formation of a stable acylium ion.
-
Cleavage of the C-C bond adjacent to the nitrogen can also occur.
-
-
Major Expected Fragments:
-
m/z = 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.
-
m/z = 212: Loss of the tert-butyl group ([M - 57]⁺).
-
m/z = 121: Benzyloxycarbonyl cation ([C₈H₇O]⁺).
-
m/z = 86: tert-Butylaminomethyl cation ([C₅H₁₂N]⁺).
-
Experimental Protocol: Mass Spectrometry (GC-MS or Direct Infusion ESI-MS)
-
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Direct Infusion ESI-MS: Dissolve the sample in a suitable solvent for electrospray ionization (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
GC-MS:
-
Select an appropriate GC column (e.g., a non-polar column like DB-5).
-
Optimize the temperature program to ensure good separation and peak shape.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
-
ESI-MS:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature).
-
-
-
Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive analytical strategy for the structural characterization of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide provides the expected spectroscopic data and standardized protocols to assist researchers in their synthetic and analytical endeavors. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential in the field of drug development and chemical research.
References
- Vertex AI Search. INFRARED SPECTROSCOPY (IR).
- Vertex AI Search. Infrared Spectroscopy.
- Vertex AI Search. Infrared Spectroscopy - CDN.
-
OpenOChem Learn. Ketones. [Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
Pharmaffiliates. 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one. [Link]
-
ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. [Link]
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketones | OpenOChem Learn [learn.openochem.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Physicochemical Profiling of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one: Solubility Dynamics and Stability Mechanisms
Executive Summary
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS 920804-36-0) is a highly specialized active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of β-adrenergic receptor agonists such as t-butylnorsynephrine and various salbutamol derivatives[1]. As a complex precursor, its molecular architecture—comprising a lipophilic benzyl ether, a reactive α-aminoketone core, and a sterically demanding tert-butylamine—dictates its intricate behavior in solution. This technical guide provides an in-depth mechanistic analysis of its solubility and degradation pathways, equipping drug development professionals with actionable, self-validating protocols for formulation and handling.
Molecular Architecture & Causality of Physicochemical Traits
The physicochemical behavior of this compound is governed by three distinct functional domains, each contributing to its overall stability and solubility profile:
-
The Benzyl Ether Moiety: The 4-benzyloxy group imparts significant lipophilicity (high logP ) to the molecule, rendering the free base practically insoluble in neutral aqueous media. However, this protecting group introduces a specific vulnerability to photolytic and oxidative cleavage[2].
-
The Secondary Amine: With a predicted pKa of approximately 9.5, the amine acts as a pH-dependent solubility switch. Below pH 7, protonation of the nitrogen yields a highly water-soluble hydrochloride or sulfate salt, fundamentally altering its partition coefficient.
-
The tert-Butyl Group (The Steric Shield): This bulky substituent is the linchpin of the molecule's kinetic stability. Unsubstituted or primary α-aminoketones are notoriously unstable, rapidly undergoing self-condensation to form dihydropyrazines and eventually pyrazines[3]. The massive steric bulk of the tert-butyl group kinetically blocks the intermolecular nucleophilic attack of the amine lone pair onto the carbonyl carbon of adjacent molecules, effectively isolating the monomeric form and preventing dimerization.
Solubility Dynamics & Thermodynamics
Understanding the thermodynamic solubility profile is critical for optimizing reaction solvents, liquid-liquid extractions, and purification steps. The free base exhibits classic "grease" characteristics, heavily dependent on the solvent's dielectric constant and hydrogen-bonding capacity.
Table 1: Thermodynamic Solubility Profile of the Free Base (25°C)
| Solvent System | Dielectric Constant ( ϵ ) | Solubility Range | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.9 | > 100 mg/mL | Strong dispersion forces perfectly match the lipophilic benzyl and tert-butyl groups. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 50 - 100 mg/mL | High polarity and H-bond accepting nature effectively solvates the amine and ketone. |
| Methanol (MeOH) | 32.7 | 20 - 50 mg/mL | Protic solvation stabilizes the ketone oxygen and amine lone pair. |
| Water (pH 7.4 Buffer) | 80.1 | < 0.01 mg/mL | High lipophilicity and lack of ionization at neutral pH lead to exclusion from the water network. |
| Aqueous HCl (pH 2.0) | ~80.0 | > 50 mg/mL | Complete protonation of the secondary amine ( pKa ~9.5) forms a highly soluble cationic salt. |
Chemical Stability & Degradation Pathways
While the tert-butyl group successfully suppresses pyrazine formation, the molecule remains highly susceptible to other environmental degradation vectors. Recognizing these pathways is essential for developing stability-indicating assays.
-
Photolytic Cleavage: Benzyl ethers are highly sensitive to UV and visible-light-mediated oxidative fragmentation[2][4]. Exposure to light, especially in the presence of trace photocatalysts or oxidants, triggers mesolytic cleavage, yielding the unprotected phenolic intermediate and benzaldehyde[4].
-
Oxidative Degradation: The α-aminoketone core, despite its steric shielding, can undergo spontaneous auto-oxidation and nucleophilic fragmentation when exposed to ambient oxygen or reactive oxygen species (ROS)[5]. This typically results in N-oxide formation or irreversible cleavage of the C-N bond[5].
Figure 1: Primary degradation pathways and steric stabilization mechanisms of the α-aminoketone.
Experimental Methodologies for Profiling
Protocol 1: Thermodynamic Solubility Mapping (Shake-Flask Method)
Expert Insight: When filtering highly lipophilic free bases, APIs frequently adsorb onto the hydrophobic matrices of standard filter membranes, leading to falsely low solubility quantification. Pre-saturation of the filter is a mandatory, self-validating step to ensure data integrity.
-
Preparation: Add an excess of the solid compound (approx. 15 mg) to 1 mL of the target solvent or buffer in a tightly sealed borosilicate glass vial.
-
Equilibration: Agitate the suspension on a temperature-controlled orbital shaker at 250 rpm and 25.0 ± 0.1°C for exactly 24 hours to guarantee thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to firmly pellet all undissolved solids.
-
Filtration (Critical Step): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter. You must discard the first 0.5 mL of the filtrate to account for membrane adsorption and saturate the filter binding sites.
-
Quantification: Dilute the remaining filtrate appropriately with the mobile phase and analyze via HPLC-UV (monitoring at ~220 nm for the benzyl ether and 254 nm for the conjugated ketone).
Figure 2: Self-validating shake-flask thermodynamic solubility mapping workflow.
Protocol 2: Stability-Indicating Assay & Forced Degradation
To accurately map the degradation pathways outlined in Figure 1, a forced degradation study must be executed using LC-MS/MS:
-
Oxidative Stress: Expose a 1 mg/mL solution of the compound (in 50:50 Acetonitrile/Water) to 3% H2O2 for 24 hours at 25°C. Monitor for a mass shift of +16 Da (N-oxidation).
-
Photolytic Stress: Expose the solid state and a 1 mg/mL solution to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light (per ICH Q1B guidelines). Monitor for the loss of the benzyl group (-90 Da).
Formulation & Storage Directives
Based on the mechanistic profiling and degradation vulnerabilities of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, the following handling directives are mandatory for maintaining compound fidelity during scale-up and storage:
-
Atmospheric Control: Store the bulk powder under an inert atmosphere (Argon or Nitrogen) to entirely mitigate spontaneous α-aminoketone auto-oxidation[5].
-
Actinic Protection: Utilize amber glass vials or highly opaque secondary packaging to block UV/Visible light transmission, thereby preventing photolytic cleavage of the benzyl ether[2].
-
Thermal Regulation: Maintain the compound at 2-8°C for long-term storage to suppress any residual thermal degradation kinetics associated with the ketone moiety.
References
-
Pharmaffiliates. 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one (CAS 920804-36-0) Product Specifications.1
-
ResearchGate. Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.2
-
Benchchem. 2-Amino-1-(4-chlorophenyl)ethanone: Instability and Self-Condensation of Alpha-Aminoketones.3
-
ACS Publications (Organic Letters). Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis.4
-
Yale University (Crawford Lab). Unprecedented reactivity of an alpha-aminoketone precursor: spontaneous oxidation, hydrolysis, and nucleophilic fragmentation.5
Sources
The Pharmacological Profile of tert-Butylamino Ethanone Derivatives: Mechanistic Insights and Assay Methodologies
Executive Summary
The tert-butylamino ethanone scaffold is a highly privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a vast array of β2 -adrenergic receptor ( β2 -AR) modulators and atypical monoamine reuptake inhibitors. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the structure-activity relationships (SAR), intracellular signaling dynamics, and the self-validating experimental workflows required to profile these derivatives accurately.
Structural Rationale and Structure-Activity Relationship (SAR)
The pharmacological efficacy of the tert-butylamino ethanone class is dictated by precise molecular interactions. The structural logic relies on two critical components:
-
The tert-Butylamino Group: The incorporation of a bulky tert-butyl moiety at the terminal amine is a deliberate design choice to manipulate both pharmacokinetics and pharmacodynamics. Sterically, this bulky group prevents oxidative deamination by monoamine oxidase (MAO), thereby extending the biological half-life of the compound[1]. Pharmacodynamically, the tert-butyl group fits perfectly into the lipophilic binding pocket of the β2 -AR (comprising residues in transmembrane domains TM3, TM5, and TM7). This pocket is larger than the corresponding sites in β1 and α -adrenergic receptors, conferring the hallmark β2 selectivity seen in drugs like terbutaline and mabuterol[2].
-
The Ethanone Core: While the reduced ethanol (alcohol) form is typically the active pharmacophore for direct β2 -AR binding, the ethanone (ketone) derivatives often serve as metabolically stable prodrugs or critical synthetic intermediates (e.g., 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, a precursor to clenbuterol analogues)[3]. In some specific ring-substituted configurations, the ketone retains intrinsic affinity, acting as a biased agonist or monoamine transporter inhibitor[4].
Pharmacological Binding and Efficacy Profile
To understand the pharmacological landscape of these derivatives, we must evaluate their binding affinity and functional efficacy. The table below synthesizes the quantitative pharmacological and pharmacokinetic data for representative compounds within this class.
Table 1: Pharmacological and Pharmacokinetic Parameters of Key tert-Butylamino Derivatives
| Compound | Primary Target | Pharmacological Action | Key PK/PD Parameter | Clinical/Research Application |
| Terbutaline | β2 -AR | Selective Agonist | Half-life: 3.6 h; Bioavailability: 10%; Clearance: 0.26 L/kg*h[1] | Asthma, Bronchospasm |
| Mabuterol | β2 -AR | Selective Agonist | Active Dose: 40–60 µg (oral)[5] | Obstructive Lung Disease[5] |
| Broxaterol | β2 -AR | Selective Agonist | Molar Mass: 263.14 g/mol [6] | COPD, Airway Obstruction[6] |
| Buctopamine | β2 -AR | Agonist | High hydrophilicity | Veterinary Feed Additive |
| Compound 9b | β2 -AR | Biased Agonist | Low β -arrestin recruitment[4] | Research (Biased Signaling)[4] |
Intracellular Signaling Dynamics
The pharmacological response of tert-butylamino ethanone derivatives is dictated by their ability to stabilize specific conformational states of the β2 -AR.
The Causality of Biased Signaling: Traditional agonists stabilize a receptor conformation that couples exclusively to the Gs protein, leading to adenylate cyclase (AC) activation, cAMP accumulation, and subsequent Protein Kinase A (PKA) mediated smooth muscle relaxation[2]. However, chronic exposure leads to receptor phosphorylation by G-protein coupled receptor kinases (GRKs), which recruits β -arrestin. β -arrestin uncouples the G-protein (causing desensitization) and triggers receptor internalization[4]. Modern pharmacological profiling aims to identify "biased agonists" (such as specific 2-amino-2-phenylethanol derivatives) that selectively activate the Gs pathway without recruiting β -arrestin, thereby minimizing tachyphylaxis (drug tolerance)[4].
Caption: G-protein vs. β-arrestin biased signaling pathways of tert-butylamino ethanone derivatives.
Self-Validating Experimental Protocols
Establishing robust, self-validating assays is paramount to ensuring data integrity. The following protocols detail the workflows for profiling new tert-butylamino ethanone derivatives, explaining the exact causality behind each methodological choice.
Protocol 1: Radioligand Competitive Binding Assay (Affinity Validation)
Objective: Determine the inhibition constant ( Ki ) of the novel derivative for the β2 -AR. Causality of Design: We utilize [3H] -dihydroalprenolol ( [3H] -DHA) because it is a high-affinity, non-selective β -antagonist that resists rapid degradation, providing a stable baseline for competitive displacement.
Step-by-Step:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human β2 -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Rationale: Protease inhibitors prevent receptor degradation during mechanical lysis.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -DHA, and varying concentrations of the tert-butylamino ethanone derivative (10 pM to 100 µM).
-
Self-Validation Control (Non-Specific Binding): Include control wells containing 10 µM propranolol. Logic: Propranolol saturates all specific β2 sites. Any remaining radioactivity in these wells represents non-specific binding (NSB) to the plastic or lipid bilayer. Validation Check: If NSB exceeds 30% of total binding, the assay must be rejected due to insufficient washing or radioligand degradation.
-
Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI acts as a cationic polymer to reduce non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer, add scintillation fluid, and read in a microplate beta counter.
Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)
Objective: Measure the Gs-protein mediated efficacy ( EC50 ). Causality of Design: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because it is a mix-and-read assay that minimizes wash steps, drastically reducing technical variance and edge effects in high-throughput formats.
Step-by-Step:
-
Cell Plating: Seed β2 -AR expressing cells at 10,000 cells/well in a 384-well plate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Logic: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and allowing it to accumulate to detectable levels within the cellular matrix.
-
Ligand Stimulation: Add the tert-butylamino ethanone derivative and incubate for 30 minutes at 37°C.
-
Self-Validation Control (System Efficacy): Include wells stimulated with 10 µM Forskolin. Logic: Forskolin directly activates adenylate cyclase independent of the receptor. This validates that the intracellular cAMP machinery is fully functional. Validation Check: If Forskolin fails to produce a robust signal, the cell batch is metabolically compromised and the plate is discarded.
-
Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Read the TR-FRET signal at 665 nm and 620 nm. Calculate the ratio to determine the precise intracellular cAMP concentration.
Caption: Step-by-step experimental workflow for the pharmacological profiling of novel derivatives.
Sources
- 1. Pharmacokinetics of terbutaline, a beta 2-sympathomimetic, in healthy volunteers and asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis, pharmacological and in silico evaluation of 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butyla... - ChEMBL [ebi.ac.uk]
- 3. Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:?) | C12H17Cl3N2O | CID 3015898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pilot clinical trial with a new beta 2-sympathomimetic bronchodilator, mabuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broxaterol - Wikipedia [en.wikipedia.org]
In-vitro metabolism of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
An In-Depth Technical Guide to the In-Vitro Metabolism of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Executive Summary
This technical guide provides a comprehensive framework for investigating the in-vitro metabolism of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. This compound, an intermediate in the synthesis of the β-adrenergic receptor agonist t-Butylnorsynephrine, possesses key structural motifs susceptible to extensive metabolic transformation[1]. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in a biological system[2]. This document outlines the predicted metabolic pathways based on established biochemical principles, provides detailed, field-proven experimental protocols for both stability assessment and metabolite identification, and offers insights into data interpretation. The methodologies described herein are grounded in authoritative practices, utilizing liver microsomes as the primary enzymatic source and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis, ensuring a scientifically rigorous approach for drug development professionals.
Introduction & Scientific Rationale
The Subject Compound: Structure and Context
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a synthetic ketone derivative. Its structure features several "soft spots" prone to enzymatic attack:
-
Benzyloxy Group: The ether linkage between the benzyl group and the phenyl ring is a prime target for oxidative O-dealkylation.
-
Aromatic Rings: Both the phenyl and benzyl rings are susceptible to aromatic hydroxylation.
-
Ketone Moiety: The carbonyl group can undergo reduction to a secondary alcohol.
-
Alkylamino Sidechain: The tert-butyl group may be a site for aliphatic hydroxylation.
Given its role as a precursor to a β-adrenergic agonist, its metabolic profile is of significant interest for anticipating the generation of active or inactive metabolites[1].
The Imperative of In-Vitro Metabolism Studies
In modern drug discovery, early assessment of metabolic stability is paramount.[2] These studies, conducted using systems like human liver microsomes (HLM) or hepatocytes, serve several key purposes:
-
Predicting In-Vivo Clearance: The rate at which a compound is metabolized in vitro (intrinsic clearance) is a critical parameter for predicting its in-vivo half-life and bioavailability.[3]
-
Identifying Major Metabolites: Characterizing the primary metabolic products is essential for safety testing, as regulatory agencies require evaluation of any major human metabolites.[4]
-
Guiding Lead Optimization: By identifying metabolically labile sites, medicinal chemists can modify the compound's structure to enhance its stability and improve its pharmacokinetic properties.[2]
-
Understanding Drug-Drug Interactions: In-vitro systems can help identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, which is crucial for predicting potential interactions with co-administered drugs.[5][6]
Predicted Metabolic Pathways
Based on the compound's structure and known drug metabolism reactions, several primary metabolic pathways can be hypothesized. The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes, a superfamily of microsomal enzymes, catalyzing the majority of Phase I oxidative reactions.[7][8]
-
Pathway A: O-Debenzylation: This is predicted to be a major metabolic route. The cleavage of the benzyl ether is a common reaction catalyzed by CYPs, particularly isoforms like CYP3A4 and CYP1A2, leading to the formation of a phenol and benzaldehyde.[6][9]
-
Pathway B: Aromatic Hydroxylation: CYPs can catalyze the addition of a hydroxyl group to one of the aromatic rings. This can occur on either the central phenyl ring or the benzyl moiety.
-
Pathway C: Ketone Reduction: The ketone can be reduced to a secondary alcohol by carbonyl reductases present in the liver cytosol, though some activity may be found in microsomes.
-
Pathway D: Aliphatic Hydroxylation: The tert-butyl group could undergo hydroxylation, although this is often sterically hindered and may be a minor pathway.
-
Phase II Conjugation: The phenolic metabolite formed via O-debenzylation, as well as any hydroxylated metabolites, are susceptible to Phase II conjugation reactions, such as glucuronidation, if the appropriate cofactors (e.g., UDPGA) are included.[4][10]
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Design & Methodologies
A robust in-vitro investigation follows a logical progression from assessing overall metabolic liability to identifying the specific products of biotransformation.
Experimental Workflow Overview
The workflow begins with a stability assay to determine the rate of disappearance of the parent compound. If significant metabolism is observed, a follow-up metabolite identification study is performed to characterize the structures of the resulting metabolites.
Caption: General experimental workflow for in-vitro metabolism studies.
Protocol 1: Microsomal Stability Assay
This assay quantifies the rate of disappearance of the parent compound when incubated with liver microsomes.[10]
Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of the test compound.
Materials:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes (Human, Rat, etc.): Typically 20 mg/mL stock.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard.
-
96-well plates, incubator shaker, centrifuge.
Step-by-Step Methodology:
-
Preparation: Prepare a working solution of the test compound (e.g., 100 µM in buffer). The final concentration in the incubation is typically 1 µM to minimize enzyme saturation.[7]
-
Reaction Mixture Setup: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound.[7] Prepare parallel wells without the NADPH regenerating system as a negative control to check for non-enzymatic degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This provides the necessary cofactor for CYP450 activity.[7]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 3-4 volumes of the ice-cold acetonitrile/internal standard solution. The '0' time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Presentation & Interpretation:
The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, key parameters are calculated.
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |
| 0 | 1.25 | 100.0 | 4.605 |
| 5 | 1.05 | 84.0 | 4.431 |
| 15 | 0.78 | 62.4 | 4.134 |
| 30 | 0.45 | 36.0 | 3.584 |
| 60 | 0.15 | 12.0 | 2.485 |
-
Elimination Rate Constant (k): Calculated from the slope of the ln(% Remaining) vs. time plot (Slope = -k).
-
Half-Life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).
Protocol 2: Metabolite Identification and Structural Elucidation
This experiment uses similar incubation conditions but is designed to maximize the formation of metabolites for analysis.[4]
Objective: To detect, characterize, and propose structures for the metabolites formed.
Methodology: The incubation procedure is similar to the stability assay but may use a higher compound concentration (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes) to allow metabolites to accumulate. Both NADPH-fortified and control (no NADPH) samples are prepared.
Analytical Approach (LC-MS/MS): The power of modern mass spectrometry is essential for this work.[11][12][13]
-
Full Scan Analysis: The instrument first acquires full scan mass spectra to detect all ions present in the sample. Metabolites are identified by comparing the NADPH-fortified sample to the control, looking for new peaks that are not present in the control.
-
Predictive Mass Searching: Common metabolic transformations result in predictable mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -90 Da for O-debenzylation to the phenol). Software can automatically search the data for these masses.
-
Tandem Mass Spectrometry (MS/MS): Once a potential metabolite ion is detected, it is isolated and fragmented to produce an MS/MS spectrum. The fragmentation pattern provides structural information. For example, the loss of the tert-butyl group or the benzyl group in the MS/MS spectrum can help pinpoint the site of metabolism.
-
Structural Confirmation: The ultimate confirmation (Level 1 identification) requires comparing the retention time and MS/MS spectrum of the suspected metabolite to an authentic chemical standard.[12] Without a standard, the identification is considered putative (Level 2).[12]
Data Presentation:
| Metabolite ID | Retention Time (min) | Observed m/z [M+H]+ | Mass Shift (Da) | Proposed Transformation | Proposed Structure |
| M1 | 3.8 | 208.1332 | -90 | O-Debenzylation | 1-(4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-one |
| M2 | 5.1 | 314.1751 | +16 | Aromatic Hydroxylation | Hydroxylated Parent |
| M3 | 5.5 | 299.2322 | +2 | Ketone Reduction | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol |
Conclusion
The in-vitro metabolism of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one can be systematically investigated through a combination of well-established experimental protocols and advanced analytical techniques. The primary metabolic pathways are predicted to be O-debenzylation and aromatic hydroxylation, catalyzed predominantly by cytochrome P450 enzymes. A tiered approach, starting with a microsomal stability assay to assess metabolic lability followed by a detailed metabolite identification study using high-resolution LC-MS/MS, provides a comprehensive understanding of the compound's metabolic fate. This knowledge is fundamental to informed decision-making in the drug development process, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.
References
- Microsomal Stability Assay Protocol - AxisPharm.
- Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Comput
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.
- Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio.
- In vitro drug metabolism: for the selection of your lead compounds.
- LC-MS/MS in Metabolite Analysis - Scribd.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hep
- Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru - Thermo Fisher Scientific.
- Determination of Microsomal Stability by UPLC -MS/MS - Waters Corpor
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - ResearchG
- The Use of in Vitro Metabolism Techniques in the Planning and Interpret
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling - PubMed.
- 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)
- Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine - AACR Journals.
- Drug Metabolism: Cytochrome P450 - ResearchG
- Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflamm
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 3. waters.com [waters.com]
- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 5. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mttlab.eu [mttlab.eu]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. scispace.com [scispace.com]
- 12. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 13. scribd.com [scribd.com]
Advanced Analytical Strategies for the Detection and Quantitation of Synthetic Cathinones
Executive Summary
The proliferation of New Psychoactive Substances (NPS), particularly synthetic cathinones (colloquially known as "bath salts"), presents a continuous challenge to forensic and clinical toxicologists. As derivatives of the naturally occurring alkaloid cathinone, these β-keto phenethylamines are subject to rapid structural modifications by illicit manufacturers to evade legal scheduling 1[1]. This application note provides an authoritative, causality-driven guide to the sample preparation and instrumental analysis of synthetic cathinones, detailing why specific chemical choices are made to ensure self-validating, high-fidelity data.
Mechanistic Background & Analytical Challenges
The Thermal Instability Paradigm
Synthetic cathinones share a defining β-keto functional group on the phenethylamine backbone. While this group dictates their pharmacological potency, it also introduces severe analytical vulnerabilities. Under standard Gas Chromatography (GC) conditions, the β-keto group renders the molecule highly thermally labile. When exposed to the high temperatures of a GC inlet, synthetic cathinones undergo in-situ oxidative decomposition, characterized by a distinct loss of two hydrogen atoms (2H)2[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely established as the gold standard for quantitation, as it bypasses the need for volatilization and preserves the parent molecule.
The Isobaric Complexity
The continuous synthesis of ring-substituted positional isomers (e.g., ortho-, meta-, and para-chloromethcathinones) creates isobaric interferences that cannot be resolved by standard low-resolution mass spectrometry. In cases where structural elucidation of exact regioisomers is legally required, analysts must pivot to GC-EI-MS/MS using Energy-Resolved Mass Spectrometry (ERMS), coupled with mandatory chemical derivatization to stabilize the β-keto group3[3].
Strategic Sample Preparation: The Causality of Extraction
Biological matrices (urine, blood, hair) are laden with endogenous proteins and lipids that cause severe ion suppression in MS detectors. The choice of sample preparation is dictated by the physicochemical properties of the cathinones.
Mixed-Mode Solid-Phase Extraction (SPE)
Synthetic cathinones are secondary or tertiary amines with basic pKa values (typically 7.5–9.0). This basicity is the key to their isolation. By buffering the biological sample to a mildly acidic pH (e.g., pH 6.0), the amine groups become fully protonated (positively charged). When loaded onto a Mixed-Mode Strong Cation Exchange (MCX) sorbent, the positively charged cathinones bind tightly via ionic interactions.
The Causality of the Wash Step: Because the target analytes are ionically anchored to the sorbent, the analyst can aggressively wash the column with 100% organic solvents (like methanol) and weak acids. This strips away neutral lipids and acidic interferences without risking the loss of the target drugs. Finally, elution is triggered by introducing a basic organic solvent (e.g., 5% NH₄OH in methanol), which deprotonates the amine, neutralizing its charge and releasing it from the cation exchange resin4[4].
Mixed-Mode SPE Workflow leveraging amine pKa for optimal target isolation and interference removal.
Instrumental Workflows & Decision Matrix
Selecting the correct instrumental modality depends entirely on the analytical objective:
-
High-Throughput Screening (DART-MS): Direct Analysis in Real Time Mass Spectrometry (DART-MS) combined with Solid Phase Microextraction (SPME) allows for sub-clinical detection in seconds without chromatographic separation. SPME minimizes urine matrix suppression, increasing the target signal intensity by up to 23-fold5[5].
-
Trace Quantitation (LC-MS/MS): The preferred method for routine toxicology. It avoids thermal degradation and provides exceptional linearity and sensitivity.
-
Structural Elucidation (GC-MS/MS): Required for resolving positional isomers.
Decision tree for selecting the appropriate mass spectrometric modality based on analytical goals.
Quantitative Performance Data
The following table synthesizes validated performance metrics across different matrices and analytical platforms based on recent forensic literature:
| Target Analyte(s) | Biological Matrix | Analytical Platform | Sample Preparation Strategy | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| MDPV & Mephedrone | Urine | LC-MS/MS (QqQ) | Mixed-Mode SPE | < 1.0 ng/mL | ~5.0 ng/mL |
| Cathinone & MDMA | Postmortem Blood | LC-MS/MS | Cork-based Dispersive SPME | 0.5 ng/mL | 1.0 ng/mL |
| 16 Synthetic Cathinones | Urine | GC-MS | Magnetic Nanoparticle SPE | 5.0 - 10.0 ng/mL | 10.0 - 20.0 ng/mL |
| 3,4-DMMC | Urine | DART-MS | SPME (C18 Sorbent) | 2.0 ng/mL | N/A (Screening) |
(Data aggregated from authoritative forensic application notes and peer-reviewed validations[5][6][7])
Self-Validating Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS Quantitation via Mixed-Mode SPE
This protocol is engineered as a self-validating system. The mandatory inclusion of matched deuterated internal standards (IS) corrects for both variable extraction recoveries and MS ionization suppression.
System Suitability & Self-Validation Requirements:
-
Isotope Dilution: A deuterated analog (e.g., Mephedrone-d3, MDPV-d8) MUST be added to every sample prior to any manipulation.
-
Carryover Check: A blank matrix sample must be injected immediately following the highest calibration standard. Target analyte peaks in the blank must be < 20% of the LLOQ peak area.
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition: Aliquot 1.0 mL of biological sample (urine/blood) into a clean glass tube. Immediately spike with 50 ng of the deuterated Internal Standard mix. Vortex for 30 seconds.
-
Acidification (Causality Step): Add 4.0 mL of 0.1 M phosphate buffer (pH 6.0). Rationale: Ensures the basic amine groups of the cathinones are fully protonated for optimal cation exchange binding. Centrifuge at 3000 rpm for 10 minutes to pellet cellular debris.
-
SPE Conditioning: Condition a mixed-mode MCX SPE cartridge with 3.0 mL of Methanol, followed by 3.0 mL of Deionized (DI) water, and 1.0 mL of 0.1 M phosphate buffer (pH 6.0).
-
Loading: Apply the buffered supernatant to the SPE column at a flow rate of ~1 mL/min.
-
Aggressive Washing: Wash the sorbent sequentially with 3.0 mL DI water, 3.0 mL 0.1 M Acetic Acid, and 3.0 mL 100% Methanol. Rationale: The methanol wash removes neutral lipids and hydrophobic interferences while the protonated cathinones remain ionically bound to the sulfonic acid groups of the sorbent. Dry the column under full vacuum for 5 minutes.
-
Elution: Elute the target analytes with 3.0 mL of an elution solvent (e.g., 5% Ammonium Hydroxide in Methanol/Acetonitrile). Rationale: The basic pH deprotonates the cathinones, breaking the ionic bond and releasing them into the collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Protocol B: GC-MS/MS Derivatization Workflow for Isomer Resolution
Used strictly when separating positional isomers (e.g., ortho- vs. para-CMC) is required.
Step-by-Step Methodology:
-
Extraction: Perform the SPE extraction as detailed in Protocol A.
-
Derivatization (Causality Step): After evaporating the eluate to dryness, add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFA). Rationale: The TFA reacts with the secondary amine, replacing the active hydrogen with a trifluoroacetyl group. This prevents the in-situ oxidative decomposition (loss of 2H) that naturally occurs to the β-keto group in the hot GC inlet.
-
Incubation: Cap the vial tightly and incubate at 60°C for 20 minutes.
-
Evaporation: Evaporate the excess derivatizing agent under nitrogen (Do not over-dry, as derivatized cathinones are highly volatile).
-
Analysis: Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-EI-MS/MS system.
References
- Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction - chromatographyonline.com.
- Detection of “Bath Salt” Synthetic Cathinones and Metabolites in Urine via DART-MS and Solid Phase Microextraction - acs.org.
- A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone... - agilent.com.
- Recommended methods for the identification and analysis of synthetic cathinones in seized materials - unodc.org.
- Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations - ojp.gov.
- A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction... - nih.gov.
- Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with GC-MS - mdpi.com.
- Regioisomer Differentiation of Ring-Substituted Chloromethcathinones and Bromomethcathinones Using Gas Chromatography/Electron Ionization-Triple Quadrupole Energy-Resolved Mass Spectrometry - acs.org.
Sources
- 1. unodc.org [unodc.org]
- 2. ojp.gov [ojp.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
LC-MS/MS analysis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Application Note: Trace-Level LC-MS/MS Profiling of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one in β-Agonist Synthesis
Executive Summary
The compound 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS No. 920804-36-0) is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of β-adrenergic agonists, such as t-Butylnorsynephrine (bamethan derivatives) and related bronchodilators[1]. As regulatory bodies (FDA, EMA) enforce stringent Quality by Design (QbD) and ICH M7/Q3A guidelines for Active Pharmaceutical Ingredient (API) purity, the detection of trace-level intermediates is paramount.
This application note outlines a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), this method isolates the target analyte from complex reaction liquors or biological matrices, ensuring sub-ng/mL quantification while mitigating matrix-induced ion suppression[2].
Scientific Rationale & Analyte Properties
To design a self-validating analytical method, one must first deconstruct the physicochemical properties of the target molecule:
-
Molecular Formula: C19H23NO2 (Monoisotopic Mass: 297.17 Da)
-
Structural Features: The molecule features a bulky benzyloxy ether, a ketone, and a secondary tert-butylamine group.
-
Ionization & pKa: The secondary amine has a basic pKa of approximately 9.5. In acidic environments (pH < 4), it becomes fully protonated. This makes it an excellent candidate for both positive Electrospray Ionization (ESI+) and strong cation-exchange chromatography[3].
Causality in Method Design: Because β-agonists and their precursors possess moderate-to-strong polarity, reversed-phase LC combined with acidic mobile phases (e.g., 0.1% formic acid) is required to ensure optimal peak shape and ionization efficiency[2]. However, complex matrices (such as API synthesis mother liquors or biological fluids) contain neutral lipids and acidic byproducts that cause severe MS signal suppression. We utilize MCX SPE because it retains the protonated amine via strong ionic bonds, allowing the analyst to aggressively wash away neutral and acidic interferences with 100% organic solvents before eluting the target with a basic solution[3].
Mechanistic Workflows
Figure 1: Synthesis pathway illustrating the generation and fate of the target intermediate.
Figure 2: Mixed-mode Cation Exchange (MCX) SPE workflow for selective basic analyte extraction.
Experimental Protocol
Reagents and Materials
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
-
Consumables: Oasis MCX SPE Cartridges (60 mg, 3 mL) or equivalent strong cation exchange resin[3].
Sample Preparation (SPE Cleanup)
-
Pre-treatment: Dilute 1 mL of the sample matrix (API solution or biological extract) with 1 mL of 0.1 M Formic Acid. Vortex for 30 seconds. Verify the pH is ≤ 3.0 to ensure the tert-butylamine group is fully ionized.
-
Conditioning: Activate the MCX cartridge with 3 mL of MeOH, followed by equilibration with 3 mL of 0.1 M Formic Acid.
-
Loading: Apply the acidified sample to the cartridge at a controlled flow rate of 1 mL/min.
-
Washing (Critical Step):
-
Wash with 3 mL of 0.1 M Formic Acid to elute inorganic salts and polar interferences.
-
Wash with 3 mL of 100% MeOH. Expert Insight: Because the analyte is held by strong ionic interactions with the sulfonic acid groups on the resin, 100% organic solvent can be used to aggressively wash away hydrophobic neutral impurities (e.g., unreacted benzyloxyacetophenone) without risking analyte breakthrough[4].
-
-
Elution: Elute the target compound using 3 mL of 5% NH₄OH in MeOH. The high pH neutralizes the secondary amine, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).
UHPLC Conditions
-
Column: ZORBAX RRHD Eclipse Plus C18 (1.8 µm, 2.1 × 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 – 1.0 min: 10% B
-
1.0 – 4.0 min: 10% → 90% B
-
4.0 – 5.0 min: 90% B
-
5.0 – 5.1 min: 90% → 10% B
-
5.1 – 7.0 min: 10% B (Re-equilibration)
-
MS/MS Parameters
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Fragmentation Causality: The precursor ion [M+H]⁺ is observed at m/z 298.2. Collision-induced dissociation (CID) yields a highly stable tropylium ion (m/z 91.1) from the benzyloxy moiety, making it the ideal quantifier. Cleavage adjacent to the secondary amine yields the characteristic tert-butylamine fragment (m/z 86.1), which serves as a highly specific qualifier[5].
Data Presentation
Table 1: Optimized MRM Transitions for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Purpose | Declustering Potential (V) | Collision Energy (eV) |
| 298.2 | 91.1 | Quantifier (Tropylium cation) | 60 | 35 |
| 298.2 | 86.1 | Qualifier (CH₂-NH-tButyl cation) | 60 | 20 |
| 298.2 | 226.1 | Qualifier (Loss of t-butylamine) | 60 | 25 |
Table 2: Method Validation Summary (Spiked Matrix)
| Parameter | Value | Assessment Criteria |
| Linearity Range | 0.1 – 50 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.10 ng/mL | S/N ≥ 10 |
| Extraction Recovery | 88.5% – 94.2% | Evaluated at 0.5, 5.0, and 20 ng/mL |
| Matrix Effect | < 12% | Indicates successful SPE cleanup |
| Intra-day Precision (RSD) | 3.4% | n = 6 |
Troubleshooting & Expert Insights
-
Poor Peak Shape / Tailing: Secondary amines are notorious for interacting with free silanol groups on the silica backbone of the stationary phase. If peak tailing occurs, ensure the mobile phase contains at least 0.1% Formic Acid to keep the silanols protonated (neutralized). Upgrading to an end-capped or superficially porous particle (SPP) column can also resolve this.
-
Signal Suppression at Early Retention Times: If matrix effects exceed 15%, it indicates that polar interferences are co-eluting. Increase the volume of the 0.1 M Formic Acid wash step during SPE from 3 mL to 5 mL to better clear the matrix before the organic wash.
-
Low Recovery: Ensure that the elution solvent (5% NH₄OH in MeOH) is prepared fresh daily. Ammonia is highly volatile; if the pH of the elution solvent drops below 10, the analyte will remain ionized and bound to the MCX resin, drastically reducing recovery[3].
References
-
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one | Pharmaffiliates Source: pharmaffiliates.com URL:[Link][1]
-
Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS Source: nih.gov (PMC) URL:[Link][2]
-
Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists Source: fda.gov.tw URL:[Link]
-
Determination of 18 β-Agonists in Aquatic Products Using High-Performance Liquid Chromatography Tandem Mass Spectrometry Source: acs.org (ACS Food Science & Technology) URL:[Link][4]
-
Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification Source: nih.gov (PMC) URL:[Link][3]
-
Four Hapten Spacer Sites Modulating Class Specificity: Nondirectional Multianalyte Immunoassay for 31 β-Agonists and Analogues Source: acs.org (Analytical Chemistry) URL:[Link][5]
Sources
Comprehensive Application Note: GC-MS/MS Analysis and Structural Elucidation of Synthetic Cathinones
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists. Matrix: Biological Fluids (Urine, Blood, Oral Fluid) Instrumentation: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Mechanistic Background: The Analytical Challenge of Cathinones
Synthetic cathinones ( β -keto amphetamines) act as potent central nervous system stimulants and represent a rapidly evolving class of new psychoactive substances (NPS)[1]. Their detection and quantification in biological matrices is a cornerstone of forensic and clinical toxicology.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile drug analysis, synthetic cathinones present distinct physicochemical hurdles. They are highly thermally labile, frequently undergoing in-situ oxidative decomposition (specifically, the loss of hydrogen) within the heated GC injection port, which severely compromises quantitative reproducibility. Furthermore, under standard 70 eV electron ionization (EI), the polyfunctional nature of these drugs leads to extensive fragmentation. This yields mass spectra dominated by low-mass iminium ions with virtually no survivable molecular ion, complicating the differentiation of positional isomers[2].
Mass Fragmentation Pathways
Understanding the intrinsic fragmentation of cathinones is essential for selecting appropriate Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions.
The dominant EI fragmentation pathway across all synthetic cathinones is the α -cleavage of the C–N bond [2]. This cleavage produces a stable iminium radical cation, which invariably forms the base peak. For example, underivatized mephedrone yields an iminium base peak at m/z 58, while pyrrolidine-derivatives like MDPV yield m/z 126[3]. Secondary cleavages involve the benzoyl moiety, producing characteristic ions such as m/z 105 for unsubstituted aromatic rings or m/z 149 for methylenedioxy-substituted rings[2].
Caption: Dominant EI-MS fragmentation pathways of synthetic cathinones via alpha-cleavage.
Experimental Design & Causality: Overcoming Bottlenecks
The Causality of Derivatization
To circumvent thermal degradation and poor spectral specificity, chemical derivatization is strategically employed. For primary and secondary amine cathinones (e.g., mephedrone, pentedrone), acylation using pentafluoropropionic anhydride (PFPA) is highly effective[4].
-
Mechanistic Purpose: Replacing the active amine hydrogen with a pentafluoropropionyl group prevents oxidative decomposition in the GC inlet.
-
Analytical Advantage: It significantly increases the molecular weight and shifts the diagnostic fragment ions to higher m/z ratios. This distances the target signals from low-mass matrix background noise, drastically improving the signal-to-noise (S/N) ratio in complex biological matrices[4].
Senior Scientist Insight: Pyrrolidine-type cathinones (tertiary amines like MDPV and α -PVP) lack an active hydrogen and cannot be acylated. They must be analyzed underivatized. For these compounds, maintaining a meticulously clean, deactivated GC inlet liner and utilizing a lower injection port temperature (e.g., 250°C instead of 280°C) is critical to minimize thermal breakdown.
The Causality of Solid-Phase Extraction (SPE)
For sample preparation, Mixed-Mode Cation Exchange (MCX) SPE is the method of choice[3]. Cathinones are basic amines with a pKa of ~8.0–9.0. By acidifying the biological sample, the cathinones become fully protonated and bind via strong ionic interactions to the cation-exchange sorbent. This permits aggressive washing with organic solvents to strip away neutral and acidic lipids before eluting the basic drugs with an alkalized organic solvent[3].
Caption: GC-MS Sample Preparation and Analytical Workflow for Synthetic Cathinones.
Self-Validating Step-by-Step Protocol
This protocol incorporates internal validation checkpoints to ensure data integrity, creating a self-validating analytical system.
Reagents and Materials
-
Mixed-mode cation exchange SPE cartridges (30 mg / 3 mL).
-
Pentafluoropropionic anhydride (PFPA) and Ethyl Acetate (derivatization grade).
-
Deuterated internal standards (ISTDs): Mephedrone-d3, MDPV-d8[4].
Sample Preparation Workflow
-
Matrix Aliquoting & ISTD Addition (Validation Checkpoint): Aliquot 1.0 mL of biological fluid. Immediately spike with 50 ng of deuterated ISTDs. Causality: Adding ISTDs prior to any manipulation ensures that subsequent matrix effects, extraction losses, and derivatization inefficiencies are mathematically normalized across the entire workflow.
-
Acidification: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) to fully ionize the cathinone amine groups.
-
SPE Conditioning: Condition the SPE cartridge with 2 mL methanol, followed by 2 mL of the phosphate buffer.
-
Loading & Washing: Load the sample. Wash sequentially with 2 mL deionized water, 2 mL 0.1 M HCl, and 2 mL methanol. Causality: The HCl wash removes basic interferences, while the methanol wash removes hydrophobic neutral lipids without disrupting the ionic bonds of the analytes.
-
Elution: Elute the target analytes with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Caution: Exceeding 40°C exacerbates the thermal degradation of underivatized cathinones.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of PFPA[4]. Incubate at 60°C for 20 minutes.
-
Final Reconstitution: Evaporate the excess derivatizing agent under nitrogen and reconstitute in 100 µL of ethyl acetate for GC-MS injection[4].
GC-MS/MS Instrumental Parameters
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].
-
Injection: 1 µL, Splitless mode. Inlet temperature set to 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 90°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Validation Checkpoint (Isomer Resolution): A conservative ramp is crucial. Synthetic cathinones frequently exist as positional isomers (e.g., 3-MMC vs. 4-MMC) which possess nearly identical mass spectra. Baseline chromatographic resolution ( Rs>1.5 ) is the only definitive way to differentiate them, necessitating a carefully controlled temperature gradient.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C. Acquisition in MRM or SIM mode[3].
Quantitative Data & Method Validation
Table 1: Characteristic EI-MS Fragment Ions of Common Synthetic Cathinones
| Compound | Subclass | Derivatization | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Mephedrone (4-MMC) | Secondary Amine | PFPA | 204 | 204, 160, 119 |
| Methylone | Secondary Amine | PFPA | 204 | 204, 149, 121 |
| Pentedrone | Secondary Amine | PFPA | 232 | 232, 188, 105 |
| MDPV | Tertiary Amine (Pyrrolidine) | Underivatized | 126 | 126, 149, 96 |
| α -PVP | Tertiary Amine (Pyrrolidine) | Underivatized | 126 | 126, 105, 91 |
Table 2: Validated Quantitative Performance Metrics (Representative)
| Parameter | Mephedrone-PFPA | MDPV (Underivatized) | Pentylone-PFPA |
| Limit of Detection (LOD) | 5 ng/mL | 20 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL | 50 ng/mL | 20 ng/mL |
| Linearity ( R2 ) | > 0.995 | > 0.995 | > 0.995 |
| SPE Recovery (%) | 88.5 - 94.2% | 82.3 - 90.1% | 85.4 - 92.6% |
| Intra-day Precision (CV%) | < 10% | < 12% | < 10% |
Conclusion
The successful GC-MS/MS analysis of synthetic cathinones requires a deep understanding of their physicochemical vulnerabilities. By employing targeted PFPA derivatization for primary/secondary amines and utilizing rigorous mixed-mode SPE protocols, analysts can overcome the inherent challenges of thermal degradation and poor EI-MS fragmentation. This self-validating methodology ensures high-fidelity structural elucidation and robust quantification suitable for modern forensic and clinical applications.
References
-
Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers Source: xml-journal.net URL:2
-
Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: ojp.gov URL:
-
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study Source: nih.gov URL:4
-
Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques Source: ovid.com URL:5
-
A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone Source: agilent.com URL:1
Sources
Application Note: Advanced HPLC and LC-MS/MS Strategies for the Resolution and Quantification of Synthetic Cathinone Analogs
Introduction and Analytical Challenges
Synthetic cathinones, commonly referred to as "bath salts," represent a rapidly proliferating class of new psychoactive substances (NPS). Structurally derived from cathinone—the principal active alkaloid found in the Catha edulis (khat) plant—these compounds are β -keto phenethylamines that act as potent central nervous system stimulants 1.
The forensic and clinical analysis of synthetic cathinones presents three distinct chromatographic challenges:
-
Positional Isomers: Clandestine laboratories frequently synthesize isobaric analogs (e.g., 3-MMC vs. 4-MMC, or 3-FMC vs. 4-FMC). Because these isomers share identical precursor and product masses, mass spectrometry alone cannot differentiate them; baseline chromatographic separation is mandatory 2.
-
Basic Amine Chemistry: Cathinones possess basic amine groups (pKa ~7.5–9.0). On standard end-capped C18 columns, secondary interactions with residual silanols can cause severe peak tailing.
-
Chirality: Cathinone derivatives possess a chiral center at the α -carbon, existing as (R) and (S) enantiomers. The (S)-enantiomers often exhibit significantly higher dopaminergic potency, necessitating specialized chiral stationary phases (CSPs) for enantiomeric profiling 1, 3.
Mechanistic Insights: Column Selection & Sample Preparation
Overcoming Isobaric Co-elution (Achiral LC-MS/MS)
To resolve isobaric cathinones, standard C18 columns are often insufficient. Utilizing a Polar C18 or a Biphenyl stationary phase introduces orthogonal retention mechanisms. A Polar C18 column incorporates polar-modified surface chemistry that enhances retention of polar basic compounds while preventing phase collapse in highly aqueous conditions 4. Alternatively, Biphenyl columns leverage π−π interactions with the aromatic rings of the cathinones, effectively separating ortho-, meta-, and para-substituted isomers.
Enantiomeric Resolution (Chiral HPLC-UV)
Chiral separation requires a Polysaccharide-based Chiral Stationary Phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on a combination of steric fit within the helical structure of the polymer, hydrogen bonding with the carbamate linkages, and π−π interactions 5.
Mixed-Mode Cation Exchange (MCX) Extraction
Because cathinones are weak bases, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard for biological matrices like urine [](). Acidifying the sample protonates the amine, allowing it to bind ionically to the sulfonic acid groups on the sorbent. Aggressive organic washes can then remove neutral lipids and acidic interferences without dislodging the target analytes. Finally, a highly basic organic elution solvent deprotonates the amine, breaking the ionic bond and eluting the purified cathinones.
Mixed-Mode Strong Cation Exchange (MCX) SPE logic for basic cathinone derivatives.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Sample Preparation via MCX SPE (Urine/Plasma)
Self-Validation Checkpoint: Spike samples with a deuterated internal standard (e.g., MDPV-d8) prior to extraction. A recovery of >85% validates the extraction efficiency.
-
Pre-treatment: Aliquot 500 µL of urine. Add 50 µL of Internal Standard mixture (100 ng/mL). Add 500 µL of 4% Phosphoric acid ( H3PO4 ) to ensure the sample pH is ~2.0, fully protonating the cathinone amines.
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX cartridge (e.g., Oasis MCX 30 mg).
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove water-soluble interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic neutral and acidic lipids. Causality: The cathinones remain locked to the sorbent via strong ionic bonds.
-
Elution: Elute target analytes with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Causality: The high pH neutralizes the cathinones, breaking the ionic interaction.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Protocol B: Achiral LC-MS/MS for High-Throughput Screening
Designed for the simultaneous quantification of MDPV, Mephedrone, and other analogs 6. Self-Validation Checkpoint: System suitability requires a baseline resolution ( Rs>1.5 ) between 3-MMC and 4-MMC in the calibration standard.
-
Column: Polar C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization: ESI Positive mode (ESI+).
Protocol C: Chiral HPLC-UV for Enantiomeric Resolution
Used to isolate and quantify (R)- and (S)-enantiomers of cathinones 5. Self-Validation Checkpoint: Ensure the enantiomeric elution order is confirmed using pure (S)-cathinone reference standards.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 150 x 3.0 mm, 2.5 µm).
-
Mobile Phase (Isocratic): n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine (DEA) is added as a basic modifier to suppress peak tailing of the amine groups on the silica-based CSP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD at 254 nm.
Quantitative Data Summaries
Table 1: Physicochemical & MS/MS Parameters for Key Cathinones
| Analyte | Common Name | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 4-MMC | Mephedrone | 178.1 | 160.1 | 145.1 | 15 / 25 |
| MDPV | Bath Salt | 276.1 | 126.1 | 135.1 | 20 / 25 |
| α -PVP | Flakka | 232.2 | 126.1 | 91.1 | 20 / 35 |
| Methylone | bk-MDMA | 208.1 | 160.1 | 132.1 | 15 / 20 |
Table 2: Achiral LC-MS/MS Gradient Elution Profile (Protocol B)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 1.0 | 95.0 | 5.0 | Isocratic hold |
| 5.0 | 40.0 | 60.0 | Linear |
| 6.0 | 5.0 | 95.0 | Linear (Wash) |
| 7.5 | 5.0 | 95.0 | Isocratic hold |
| 7.6 | 95.0 | 5.0 | Re-equilibration |
| 10.0 | 95.0 | 5.0 | End |
Analytical Workflow Logic
End-to-end analytical workflow for the chromatographic profiling of synthetic cathinones.
References
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Molecules (Semantic Scholar) URL: [Link]
-
LC-MS/MS analysis of 23 Synthetic Cathinones (Bath Salts) from Urine using Luna Omega 3 µm Polar C18 Phenomenex Application Notes URL: [Link]
-
A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone Agilent Technologies URL:[Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV MDPI URL: [Link]
-
Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection Waters Corporation URL: [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites National Institutes of Health (PMC) URL: [Link]
Sources
High-Purity Isolation and Purification Protocol for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Document Type: Application Note & Technical Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Introduction & Mechanistic Context
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS: 920804-36-0) is a critical synthetic intermediate in the pharmaceutical manufacturing of β -adrenergic receptor agonists, most notably t-Butylnorsynephrine (also known as Salbutamol Impurity B or Buctopamine) [1].
In standard synthetic workflows, this compound is generated via the α -bromination of 4-benzyloxyacetophenone followed by nucleophilic substitution with tert-butylamine [2]. The subsequent downstream step typically involves a global catalytic hydrogenation (using Pd/C) to simultaneously reduce the ketone to a secondary alcohol and cleave the benzyl ether protecting group.
The Causality of Purification: From a process chemistry standpoint, the purity of this intermediate is non-negotiable. Trace amounts of unreacted tert-butylamine or alkylating α -bromo ketones will irreversibly poison the palladium catalyst during the downstream hydrogenation step. Furthermore, α -amino ketones are inherently unstable as free bases; they are highly susceptible to auto-oxidation and intermolecular condensation (forming dihydropyrazines). Therefore, this protocol is designed as a self-validating system to isolate the compound not just in high purity (>99.5%), but specifically as a stable hydrochloride salt to lock the amine's lone pair and prevent nucleophilic degradation.
Experimental Workflow & Logic
The purification strategy exploits the distinct physicochemical properties of the target molecule:
-
Secondary Amine (pKa ~9.5): Enables selective liquid-liquid acid-base extraction, separating the target from neutral lipophilic impurities (e.g., benzyl alcohol, unreacted starting materials).
-
Benzyloxy Ether: Imparts significant lipophilicity, dictating the use of a moderately polar anti-solvent (Ethyl Acetate) during crystallization.
-
Ketone Core: Necessitates strict temperature control (0–5 °C) during basification to prevent base-catalyzed aldol-type side reactions.
Fig 1. Acid-base extraction and crystallization workflow for amino-ketone purification.
Step-by-Step Purification Protocol
Phase 1: Liquid-Liquid Extraction (Acid-Base Wash)
Objective: Remove neutral organic impurities and unreacted amines.
-
Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.
-
Acidic Extraction: Add 100 mL of 1M aqueous HCl. Shake vigorously and vent. Allow the phases to separate.
-
Causality: The target secondary amine is protonated, rendering it water-soluble, while unreacted 2-bromo-1-(4-benzyloxyphenyl)ethanone remains in the organic phase.
-
-
Self-Validation Check 1: Spot the upper organic layer on a TLC plate (Hexane:EtOAc 7:3). The absence of UV-active baseline material confirms the complete extraction of the target amine into the aqueous phase.
-
Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the retained organic layer with an additional 50 mL of 1M HCl. Combine the aqueous layers and discard the organic waste.
-
Aqueous Wash: Wash the combined aqueous layers with 50 mL of fresh EtOAc to remove trace neutral impurities. Discard the EtOAc wash.
-
Basification: Cool the aqueous layer in an ice bath (0–5 °C). Carefully adjust the pH to 10–11 by adding 2M NaOH dropwise with continuous stirring.
-
Causality: Low temperature is strictly required here to prevent base-catalyzed degradation of the liberated α -amino ketone.
-
-
Free Base Extraction: Extract the milky aqueous mixture with 2 x 75 mL of Dichloromethane (DCM).
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the purified free base as a pale yellow oil.
Phase 2: Hydrochloride Salt Formation
Objective: Stabilize the molecule to prevent auto-oxidation and dimerization.
-
Solvation: Dissolve the free base oil in 50 mL of anhydrous Ethanol (EtOH).
-
Acidification: Cool the solution to 0 °C under an inert nitrogen atmosphere. Dropwise, add 1.05 equivalents of 2M anhydrous HCl in Diethyl Ether.
-
Causality: Utilizing anhydrous HCl prevents the hydrolysis of the benzyloxy ether and ensures a dry salt, which is critical for immediate and high-yield crystallization.
-
-
Precipitation: Stir for 30 minutes at 0 °C. A white precipitate of the HCl salt will begin to form.
-
Self-Validation Check 2: Test the mother liquor with pH paper. A pH of ~2–3 confirms complete salt formation.
Phase 3: Recrystallization
Objective: Achieve analytical-grade purity (>99.5%) suitable for catalytic hydrogenation.
-
Dissolution: Heat the crude HCl salt suspension to reflux (~78 °C) until fully dissolved. Add a minimum amount of additional boiling EtOH if necessary.
-
Anti-Solvent Addition: Remove the flask from the heat source. Slowly add EtOAc (anti-solvent) dropwise until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours. This slow cooling gradient promotes the growth of large, highly pure crystals while excluding impurities from the crystal lattice.
-
Harvesting: Transfer the flask to a 4 °C refrigerator overnight to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with 20 mL of ice-cold EtOAc, and dry in a vacuum desiccator at 40 °C for 12 hours.
Quantitative Data & Quality Control
To ensure the material is suitable for downstream API synthesis, the purified 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one hydrochloride must meet the stringent specifications outlined below.
| Parameter | Specification / Expected Result | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Yield | 75% – 85% (from crude mixture) | Gravimetric Analysis |
| Purity | > 99.5% (No single impurity > 0.1%) | HPLC (UV detection at 220 nm) |
| Mass Spectrometry | [M+H] + = 298.2 m/z | ESI-MS (Positive Ion Mode) |
| Melting Point | 185 – 188 °C (decomposition) | Capillary Melting Point Apparatus |
| 1 H NMR (DMSO-d 6 ) | δ 1.30 (s, 9H), 5.20 (s, 2H), 7.1-8.0 (m, 9H) | 400 MHz NMR |
Downstream Pharmacological Context
The rigorous purification of this intermediate is justified by its ultimate pharmacological application. Once hydrogenated, the resulting t-Butylnorsynephrine acts as an agonist on β -adrenergic receptors [3]. The purity of the intermediate directly impacts the enantiomeric and chemical purity of the final API, which modulates the G-protein coupled receptor (GPCR) signaling cascade shown below.
Fig 2. Downstream β-adrenergic GPCR signaling pathway activated by the synthesized API.
References
-
Pharmaffiliates. "1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one - Product Specifications & Applications." Pharmaffiliates. Available at: [Link]
- Google Patents. "Synthesis and uses of synephrine derivatives (US20050250944A1)." United States Patent Application.
Application of substituted cathinones in neurological research
Application Note: Profiling Substituted Cathinones in Neurological Research – From Monoamine Transporter Kinetics to Therapeutic Development
Introduction & Mechanistic Framework
Substituted cathinones (SCs) are β-keto analogues of amphetamines that have become a focal point in neuropharmacology due to their dichotomous nature. While many pyrrolidine-containing and ring-substituted cathinones (e.g., MDPV, mephedrone) are potent psychostimulants with high abuse liability and neurotoxicity, specific derivatives like bupropion have been successfully translated into FDA-approved therapeutics for major depressive disorder and smoking cessation (1)[1].
The primary pharmacological targets for SCs are the monoamine transporters (MATs): the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. As researchers profiling novel cathinones, the first critical objective is to classify the compound's mechanism of action into one of two distinct categories:
-
Transporter Inhibitors (Blockers): Compounds with bulky aliphatic or pyrrolidine substitutions (e.g., MDPV, bupropion) bind to the extracellular face of the transporter but cannot be translocated across the plasma membrane. They competitively block the reuptake of endogenous monoamines, leading to synaptic accumulation (2)[2].
-
Transporter Substrates (Releasers): Compounds with smaller substitutions (e.g., mephedrone) act as transportable substrates. They are carried into the presynaptic terminal, which collapses the vesicular electrochemical gradient and forces the transporter into a reverse-transport conformation, actively pumping monoamines out into the synaptic cleft (1)[1].
Caption: Mechanism of substituted cathinones at monoamine transporters: Inhibitors vs. Substrates.
Quantitative Structure-Activity Relationship (SAR) Profiling
To predict the neurotoxic potential and therapeutic window of a substituted cathinone, we must quantify its functional inhibition (IC50) across the three primary monoamine transporters. The table below summarizes the distinct pharmacological profiles of three representative cathinones, highlighting how structural modifications dictate transporter selectivity.
Table 1: Comparative IC50 Values for Representative Substituted Cathinones
| Compound | Primary Classification | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Neurological Implication |
| MDPV | Transporter Inhibitor | 0.07 | 0.03 | 4.50 | Extreme dopaminergic/noradrenergic tone; high abuse liability and neurotoxicity (3)[3]. |
| Mephedrone (4-MMC) | Transporter Substrate | 1.10 | 0.50 | 2.50 | Broad-spectrum monoamine efflux; empathogenic and stimulant effects[3]. |
| Bupropion | Transporter Inhibitor | 0.198 | 0.395 | >10.0 | Moderate DAT/NET blockade with negligible SERT activity; safe antidepressant (2)[2]. |
Experimental Protocols for Monoamine Transporter Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal controls to isolate the specific mechanistic variables of the substituted cathinones.
Protocol A: High-Throughput Radioligand Uptake Inhibition Assay
-
Causality & Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT. Unlike isolated proteins, intact HEK293 cells preserve the trans-membrane sodium and chloride ion gradients that are absolute prerequisites for monoamine transporter function (4)[4].
-
Self-Validation: The assay includes non-transfected HEK293 cells to establish a baseline for non-specific radioligand diffusion, and a known pure inhibitor (e.g., cocaine) to validate maximum specific binding displacement.
Methodology:
-
Cell Preparation: Seed hDAT/hNET/hSERT-expressing HEK293 cells into 96-well plates at a density of 5x10^4 cells/well. Incubate for 24 hours at 37°C.
-
Buffer Exchange: Wash cells twice with room-temperature Krebs-HEPES Buffer (KHB) to remove endogenous amino acids and monoamines that could competitively inhibit the assay[4].
-
Compound Incubation: Add the substituted cathinone at varying concentrations (ranging from 10^-9 to 10^-4 M) in 50 µL KHB. Include vehicle control (0.1% DMSO), positive control (10 µM cocaine), and negative control (non-transfected cells). Incubate for 10 minutes[4].
-
Radioligand Addition: Add 20 nM of the respective radioligand ([3H]DA, [3H]NE, or[3H]5-HT) to each well. Incubate for precisely 10 minutes to capture the linear phase of uptake.
-
Termination: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KHB. The temperature drop instantly halts transporter kinetics and traps the intracellular radioligand.
-
Quantification: Lyse the cells using 1% SDS, transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.
Protocol B: Synaptosomal Neurotransmitter Release Assay
-
Causality & Rationale: The uptake assay (Protocol A) cannot differentiate between a pure inhibitor and a substrate. To definitively classify a cathinone as a substrate, we must measure the active efflux of monoamines. Rat brain synaptosomes (isolated nerve terminals) are utilized because they retain the endogenous presynaptic architecture, including the vesicular monoamine transporter 2 (VMAT2) (5)[5].
-
Self-Validation: To ensure that the measured efflux is mediated by the plasma membrane transporter (reverse transport) and not simply by leakage from synaptic vesicles, synaptosomes are pre-treated with reserpine. Reserpine blocks VMAT2, isolating the cytosolic pool of radioligand for plasma membrane efflux[5].
Methodology:
-
Synaptosome Isolation: Isolate synaptosomes from rat striatum (for DAT assays) or frontal cortex (for NET/SERT assays) using sucrose density gradient centrifugation.
-
Pre-loading & VMAT2 Blockade: Suspend synaptosomes in KHB containing 1 µM reserpine. Add 9 nM [3H]1-Methyl-4-phenylpyridinium ([3H]MPP+) for DAT/NET or 5 nM [3H]5-HT for SERT. Incubate for 60 minutes at 37°C to achieve steady-state cytosolic loading[5].
-
Superfusion: Transfer 850 µL of the pre-loaded synaptosomes to a superfusion chamber. Continuously perfuse with KHB to wash away all extracellular radioligand until a stable baseline of radioactivity is achieved.
-
Drug Exposure: Introduce the test cathinone (150 µL) into the superfusion stream[5].
-
Fraction Collection: Collect superfusate fractions every 2 minutes. A spike in radioactivity in the post-drug fractions definitively identifies the cathinone as a transporter substrate.
Therapeutic Translation: The Bupropion Paradigm
The structural nuances of substituted cathinones dictate the boundary between neurotoxicity and therapeutic efficacy. Bupropion exemplifies how rational drug design can harness the cathinone scaffold for clinical benefit. By incorporating a tert-butyl group at the amine and a chlorine atom at the meta-position of the phenyl ring, bupropion acts as a dual DAT/NET reuptake inhibitor but is sterically hindered from acting as a substrate (6)[6].
Consequently, bupropion prevents the massive, uncontrolled monoamine efflux and subsequent neurotoxicity characteristic of illicit cathinones like mephedrone[2][3]. Furthermore, bupropion exhibits negligible activity at SERT, avoiding the serotonergic syndrome and cardiovascular liabilities associated with broad-spectrum monoamine releasers[6]. Its moderate potency at DAT provides sufficient dopaminergic tone in the nucleus accumbens to alleviate depressive symptoms and nicotine cravings without triggering the acute, high-magnitude reward signaling that drives addiction ()[].
References
- Baumann, M. H., et al.
- Stahl, S. M., et al. "A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor." PMC - NIH.
- BOC Sciences. "Bupropion: Definition, Properties, Mechanism of Action and Uses." BOC Sciences.
- Zwartsen, A., et al. "Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays." Frontiers.
- Meltzer, P. C., et al. "Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release." ACS Chemical Neuroscience.
- Blough, B. E., et al. "Systematic Structure–Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents." ACS Chemical Neuroscience.
- Mayer, F. P., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Experimental design for studying the effects of t-Butylnorsynephrine
Application Note: Experimental Design for the Pharmacological and Analytical Profiling of t-Butylnorsynephrine (Buctopamine)
Executive Summary
t-Butylnorsynephrine (also known as Buctopamine, KWD2066, or Salbutamol Impurity B) is a synthetic phenylethanolamine derivative that functions as a β2 -adrenergic receptor ( β2 AR) agonist[1] (). While structurally related to endogenous synephrine and pharmaceutical bronchodilators like salbutamol, its bulky tert-butylamino group alters its receptor binding kinetics and metabolic stability[2] (). Originally investigated for its lipolytic and bronchodilatory properties, it has recently emerged as an illicit repartitioning agent (growth promoter) in livestock agriculture[1] (). This application note provides researchers with rigorously designed, self-validating protocols for evaluating the pharmacodynamics of t-butylnorsynephrine in vitro and detecting its residues via mass spectrometry.
Mechanistic Rationale: The β2 -Adrenergic Axis
To design an effective experiment, one must first understand the causality of the target's mechanism of action. t-Butylnorsynephrine binds to the extracellular domain of the β2 AR, inducing a conformational shift that activates the stimulatory G-protein ( Gs ). The alpha subunit of Gs stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The resulting spike in cAMP activates Protein Kinase A (PKA).
In adipocytes, PKA phosphorylates two critical downstream targets: Hormone-Sensitive Lipase (HSL) and Perilipin. The phosphorylation of Perilipin exposes the lipid droplet, allowing the activated HSL to hydrolyze triglycerides into free fatty acids (FFAs) and glycerol[3] (). This pathway dictates our choice of the glycerol release assay as the primary pharmacodynamic endpoint.
Caption: β2-Adrenergic signaling cascade illustrating t-Butylnorsynephrine-induced lipolysis.
Experimental Design & Protocols
Protocol A: In Vitro Lipolysis Assay in Human/Porcine Adipocytes
Causality & Model Selection: A common pitfall in β -agonist research is the use of murine adipocytes. Rodent adipose tissue predominantly utilizes β3 -adrenergic receptors for lipolysis. In contrast, human and porcine adipocytes rely primarily on β1 and β2 receptors[3] (). Therefore, to accurately assess the lipolytic intrinsic activity of a β2 -agonist like t-butylnorsynephrine, human or porcine primary adipocytes must be utilized. Self-Validating System: To ensure the observed lipolysis is strictly β2 -mediated, the protocol incorporates Isoproterenol as a full-agonist reference (defining 100% maximal response) and selective antagonists (e.g., ICI 118,551) to prove receptor-specific causality.
Step-by-Step Methodology:
-
Tissue Isolation & Digestion: Obtain subcutaneous adipose tissue biopsies. Mince and digest the tissue with Collagenase Type I (1 mg/mL) in Krebs-Ringer bicarbonate (KRB) buffer containing 4% essentially fatty-acid-free Bovine Serum Albumin (BSA) at 37°C for 60 minutes.
-
Cell Filtration: Filter the digest through a 250 µm nylon mesh. Wash the floating adipocytes three times with warm, collagenase-free KRB-BSA buffer to remove stromal-vascular fractions.
-
Incubation Setup: Aliquot 100 µL of packed adipocytes into polypropylene tubes containing 900 µL of KRB-BSA buffer.
-
Treatment Application:
-
Test Compound: Add t-butylnorsynephrine at logarithmic concentrations ( 10−9 to 10−4 M).
-
Positive Control: Add Isoproterenol ( 10−5 M) to parallel tubes.
-
Antagonist Validation: Pre-incubate a subset of cells with 1 µM ICI 118,551 (a highly selective β2 antagonist) for 15 minutes prior to adding t-butylnorsynephrine.
-
-
Reaction & Termination: Incubate tubes at 37°C for 90 minutes under gentle shaking (50 rpm). Terminate the reaction by placing tubes on ice. Centrifuge at 1,000 x g for 5 minutes to separate the upper oil layer, cells, and the aqueous infranatant.
-
Quantification: Extract the infranatant and quantify glycerol release using a standard enzymatic-fluorometric assay (Glycerol Kinase/Glycerol-3-Phosphate Oxidase method). Normalize data to total lipid weight or cell count.
Protocol B: LC-MS/MS Residue Analysis in Biological Matrices
Causality & Analytical Strategy: Detecting illicit beta-agonists in complex matrices (like swine hair or feed) requires high specificity. β2 -agonists possessing a tert-butylamino pharmacophore (such as t-butylnorsynephrine) undergo characteristic collision-induced dissociation (CID) in mass spectrometry. Specifically, t-butylnorsynephrine exhibits a highly specific neutral loss of 74 Da, corresponding to dehydration (-18 Da) coupled with the elimination of isobutene (-56 Da) from the tert-butyl group[1] (). Utilizing a neutral loss scan (M → M-74) creates a self-validating filter that eliminates false positives from matrix background noise.
Step-by-Step Methodology:
-
Sample Preparation: Wash 1g of hair sample with ultra-pure water and dichloromethane to remove external contamination. Pulverize to a fine powder using a cryogenic ball mill.
-
Extraction & Hydrolysis: Add 10 mL of 0.1 M HCl to the powder. Incubate at 80°C for 2 hours to hydrolyze and release protein-bound residues. Cool to room temperature and adjust the pH to 9.5 using 1 M NaOH.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange (MCX) cartridge with 3 mL methanol followed by 3 mL water.
-
Load the sample supernatant onto the cartridge.
-
Wash with 3 mL of 2% formic acid in water, followed by 3 mL of methanol.
-
Elute the target analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitor the protonated parent ion ( [M+H]+ at m/z 210) and the primary diagnostic product ion (m/z 136, representing the characteristic -74 Da neutral loss)[1] ().
-
Quantitative Data Presentation
The following table summarizes the comparative pharmacodynamic and analytical properties of t-butylnorsynephrine relative to standard reference compounds. In human adipose tissue, t-butylnorsynephrine acts as a partial agonist, achieving a maximum lipolytic effect of approximately 20% compared to the full agonist isoproterenol[3] ().
Table 1: Pharmacodynamic and Analytical Profile of β -Adrenergic Agonists
| Compound | Primary Receptor Target | Max Lipolysis Efficacy (vs. Isoproterenol) | Affinity ( pA2 / pD2 ) | Characteristic MS/MS Neutral Loss |
| Isoproterenol | Non-selective β | 100% (Full Agonist) | ~8.0 | N/A |
| Salbutamol | β2 selective | ~20% (Partial Agonist) | 5.8 | -18 Da ( H2O ) |
| t-Butylnorsynephrine | β2 selective | ~20% (Partial Agonist) | 5.7 | -74 Da (
H2O
|
References
-
Chen, Y.-H., Yang, C.-Y., Cheng, C. W., & Hsin, L.-W. (2017). "Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed Additives." ACS Journal of Agricultural and Food Chemistry. URL:[Link]
-
Wenkeova, J., Kuhn, E., & Wenke, M. (1976). "Some adrenomimetic drugs affecting lipolysis in human adipose tissue in vitro." Physiologia Bohemoslovaca. URL:[Link]
-
Stohs, S. J. (2017). "Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p-Synephrine." Phytotherapy Research. URL:[Link]
Sources
Technical Support Center: N-tert-Butyl Cathinone Synthesis & Troubleshooting
Welcome to the Application Scientist Support Portal. The synthesis of N-tert-butyl substituted cathinones (such as the antidepressant bupropion and related analogs) presents unique mechanistic challenges. This guide is designed for drug development professionals and researchers to troubleshoot common synthetic bottlenecks, understand the underlying chemical causality, and implement self-validating protocols.
Critical Pathway & Degradation Analysis
The synthesis of N-tert-butyl cathinones generally follows a two-step sequence: α -bromination of a propiophenone followed by an SN2 amination. Understanding the logical flow and the critical degradation pathways is essential for maintaining high yields.
Logical workflow and degradation pathways in N-tert-butyl cathinone synthesis.
Troubleshooting Knowledge Base (FAQs)
Q1: Why is my amination step with tert-butylamine stalling at 40-50% conversion? A1: The SN2 displacement of the α -bromide is severely hindered by the massive steric bulk of the tert-butyl group. This bulk physically blocks the nucleophilic trajectory (the Bürgi-Dunitz angle approach), drastically raising the activation energy. Solution: To drive the equilibrium, a large molar excess of tert-butylamine (often 5–10 equivalents) and gentle heating (55–60 °C) are required[1]. Historically, reprotoxic solvents like N-methylpyrrolidinone (NMP) were used to facilitate this, but recent green chemistry optimizations validate the use of Cyrene as a highly effective, sustainable alternative[1].
Q2: I am synthesizing an ortho-substituted analog, and the amination is failing completely. What is happening? A2: You are encountering the "ortho-effect." Ortho-substituted phenacyl bromides require significantly longer reaction times than their meta or para counterparts[2]. Causality: The ortho-substituent creates severe rotational barrier effects and Aδσ+Bδσ+ steric repulsion, physically blocking the incoming tert-butylamine[2]. You must extend the reaction time and carefully monitor via HPLC, as standard protocols will result in incomplete conversion.
Q3: My isolated free base rapidly turns into a dark, viscous oil during workup. How do I prevent this? A3: N-alkyl cathinones are notoriously unstable as free bases[3]. The unprotonated secondary amine of one molecule acts as a nucleophile, attacking the electrophilic ketone carbonyl of an adjacent molecule. This intermolecular reaction causes rapid dimerization, forming dihydropyrazines that oxidize into dark, fully aromatized pyrazines. Solution: Never store the free base. The workflow must be continuous. Immediately upon organic extraction, trap the free base by precipitating it as a hydrochloride salt using 1M HCl[1][4]. Protonating the amine renders it non-nucleophilic, halting the dimerization cascade.
Q4: Are there greener, scalable alternatives to using diethyl ether and 12M HCl for salt formation? A4: Yes. Using highly flammable diethyl ether and hazardous 12M HCl generates excessive, dangerous waste and is unsuitable for modern scale-up[1]. The optimized, greener approach utilizes ethyl acetate (EtOAc) as the extraction solvent and 1M HCl for salt precipitation[1]. This drastically reduces the Process Mass Intensity (PMI) and eliminates the risk of ether peroxides.
Quantitative Kinetic Data
To anticipate reaction times during the amination step, refer to the kinetic data below. Notice the precipitous drop in reactivity when moving a substituent to the ortho position.
Table 1: Impact of Aromatic Substitution on Amination Reaction Rates (Data based on the substitution of α -bromopropiophenones with tert-butylamine[2])
| Substitution Pattern | Rate Constant ( k×103 L M⁻¹ min⁻¹) | Relative Reactivity | Synthetic Impact & Troubleshooting |
| p-CF₃ | 27.3 | Highest | Fast conversion; standard protocols apply. |
| m-Cl (Bupropion) | 23.6 | High | Standard conversion; requires excess amine[1][2]. |
| p-CH₃ | 12.7 | Moderate | Slower conversion; requires extended heating[2]. |
| o-Cl | 2.85 | Low | Severe steric clash; highly prone to stalling[2]. |
Validated Standard Operating Procedure (SOP)
The following methodology is a self-validating system for the synthesis of a model N-tert-butyl cathinone (e.g., bupropion hydrochloride), optimized for safety and high conversion.
Phase 1: α -Bromination
-
Initiation: Dissolve the starting propiophenone (e.g., m-chloropropiophenone) in dichloromethane (DCM). Add a single catalytic drop of bromine ( Br2 ) to the stirring mixture.
-
Self-Validation Check: Observe the reaction flask. The initial red/brown color of the bromine must discharge completely, turning the solution clear. This visual cue confirms that enolization has successfully initiated[2].
-
Halogenation: Once initiated, add the remaining stoichiometric Br2 dropwise.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent and HBr byproduct. Do not purify the crude α -bromopropiophenone; proceed immediately to Phase 2 to prevent degradation[2].
Phase 2: Sterically Hindered Amination
-
Solvation: Dissolve the crude α -bromopropiophenone in Cyrene (2.5 mL per gram of starting material)[1].
-
Reagent Addition: Add a high molar excess of tert-butylamine (approx. 5-10 equivalents)[1][4].
-
Reaction: Stir the solution at 55–60 °C for 20–30 minutes[1].
-
Self-Validation Check: Pull an aliquot and analyze via GC/MS or TLC. The complete disappearance of the α -bromide intermediate is required. If unreacted bromide remains, it will severely contaminate the final API. Continue heating until conversion is >99%.
Phase 3: Workup & Immediate Salt Formation
-
Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash three times with distilled water to remove the Cyrene and unreacted tert-butylamine[1].
-
Phase Separation: Isolate the organic layer containing the N-tert-butyl cathinone free base. It should appear as a light orange-brown oil[1]. Warning: Rapid darkening indicates pyrazine dimerization. Proceed to the next step without delay.
-
Precipitation: While stirring vigorously, add 1M HCl to the organic layer[1][4]. The stable hydrochloride salt will precipitate out of the solution.
-
Filtration: Filter the precipitate under a vacuum, wash with cold EtOAc, and dry to yield the final N-tert-butyl cathinone hydrochloride salt.
References
- A Greener Synthesis of the Antidepressant Bupropion Hydrochloride Source: ACS Publications URL
- 3-Chloromethcathinone (Chemical Properties & Stability)
- CN100560563C - The synthetic method of bupropion hydrochloride Source: Google Patents URL
- Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement Source: The Journal of Organic Chemistry - ACS Publications URL
Sources
Technical Support Center: Optimization of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one . This molecule is a critical synthetic intermediate in the development of β2 -adrenergic receptor agonists, including t-butylnorsynephrine, salbutamol analogs, and terbutaline derivatives[1][2].
This guide is designed for drug development professionals and synthetic chemists. It provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters for the critical α -amination step.
Reaction Pathway Overview
The synthesis typically proceeds via the α -bromination of 4-benzyloxyacetophenone, followed by a nucleophilic substitution ( SN2 ) using tert-butylamine. Because tert-butylamine is highly sterically hindered, the reaction requires specific optimization to drive conversion while preventing side reactions like hydrolysis or dehalogenation[3][4].
Reaction pathway for the synthesis of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
Optimized Experimental Protocol: α -Amination
This self-validating protocol utilizes a polar protic solvent to stabilize the SN2 transition state and an excess of amine to act as both nucleophile and acid scavenger[2][5].
Objective: High-yield conversion of 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one to the target tert-butylamino intermediate.
-
Reagent Preparation: Dry isopropanol (IPA) over 3Å molecular sieves for 24 hours prior to use. Causality: α -halo ketones are highly susceptible to hydrolysis; strictly anhydrous conditions prevent the formation of the α -hydroxy ketone impurity[4].
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50.0 g (0.164 mol) of 2-bromo-1-[4-(benzyloxy)phenyl]ethan-1-one in 250 mL of anhydrous isopropanol.
-
Amination: Cool the mixture to 0–5 °C using an ice bath. Slowly add 36.0 g (0.492 mol, 3.0 eq) of freshly distilled tert-butylamine dropwise over 30 minutes. Causality: The low temperature controls the initial exothermic neutralization of trace free acids and prevents the volatilization of the low-boiling tert-butylamine (bp 45 °C)[5].
-
Reflux: Gradually heat the reaction mixture to 70–75 °C and stir for 3–4 hours.
-
Self-Validating Check: Monitor the reaction via HPLC (254 nm). Alternatively, spot the mixture on a TLC plate (Hexanes:EtOAc 7:3); the product will appear as a baseline spot that stains positive with ninhydrin, confirming the presence of the secondary amine.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess unreacted amine.
-
Extraction: Partition the resulting crude residue between 300 mL of dichloromethane (DCM) and 200 mL of distilled water. The aqueous layer efficiently removes the water-soluble tert-butylammonium bromide byproduct.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and evaporate to yield the target intermediate.
Optimization Data: Solvent and Parameter Selection
The table below summarizes quantitative data from process optimization trials. Isopropanol at 75 °C with 3.0 equivalents of amine provides the optimal balance of reaction kinetics and impurity suppression[2][5].
| Solvent | Temp (°C) | tert-Butylamine (eq) | Reaction Time (h) | Conversion (%) | HPLC Purity (%) |
| Dichloromethane (DCM) | 40 (Reflux) | 2.0 | 12 | 45 | 82 |
| Tetrahydrofuran (THF) | 65 (Reflux) | 3.0 | 6 | 68 | 85 |
| Absolute Ethanol | 78 (Reflux) | 2.5 | 4 | 88 | 91 |
| Isopropanol (IPA) | 75 | 3.0 | 3 | >98 | 96 |
Troubleshooting & FAQs
Decision tree for troubleshooting common impurities during the amination step.
Q: Why is isopropanol preferred over aprotic solvents like dichloromethane (DCM) or THF? A: Polar protic solvents like isopropanol stabilize the transition state of the SN2 amination by hydrogen-bonding to the departing bromide ion. This significantly accelerates the reaction rate compared to aprotic solvents, which fail to provide this stabilization[2][4].
Q: Can I use a stoichiometric amount (1.0 eq) of tert-butylamine and a cheaper auxiliary base like K2CO3 ? A: While theoretically possible, it is highly discouraged. tert-Butylamine is extremely sterically hindered, making it a relatively slow nucleophile[4]. Using a 3.0 molar excess drives the reaction equilibrium forward and acts as a homogeneous acid scavenger for the generated HBr. This avoids the biphasic inconsistencies and localized pH spikes associated with inorganic bases, which can trigger side reactions[5]. Furthermore, the bulky nature of the amine prevents over-alkylation (dialkylation), making an excess perfectly safe for product purity[3].
Q: The reaction stalls at 80% conversion. Should I increase the temperature? A: Do not exceed the boiling point of the solvent in a standard reflux setup. tert-Butylamine is highly volatile (bp ~45 °C). If the reaction stalls, it is almost certainly due to the loss of tert-butylamine vapor through the condenser. To fix this, either conduct the reaction in a sealed pressure tube, use a tightly controlled reflux condenser with chilled water (≤5 °C), or spike the reaction with an additional 0.5 eq of tert-butylamine.
Q: I am observing significant formation of 1-[4-(benzyloxy)phenyl]-2-hydroxyethan-1-one. How can I prevent this? A: This α -hydroxy ketone impurity is the direct result of hydrolysis of the α -bromo ketone. It indicates moisture in your reaction system. Ensure that your isopropanol is strictly anhydrous and that the tert-butylamine is freshly distilled or stored over molecular sieves[4].
References
-
Pharmaffiliates. (n.d.). 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one. Retrieved from[Link]
-
ResearchGate. (2020). Synthetic Approaches to FDA Approved Drugs for Asthma and COPD from 1969 to 2020. Retrieved from[Link]
-
ACS Publications. (1997). Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins. Retrieved from[Link]
- Google Patents. (2020). Preparation method of salbutamol hydrochloride suitable for industrial production (CN110963929A).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 5. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Welcome to the Technical Support Center for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS: 920804-36-0), a critical α -amino ketone intermediate frequently utilized in the synthesis of β2 -adrenergic receptor agonists like salbutamol and related derivatives[1].
Because α -amino ketones are inherently reactive, researchers often encounter stability issues when formulating or storing this compound in solution[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experimental workflows.
Core Mechanistic Insights: Why Does Degradation Occur?
The instability of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one in solution is primarily driven by its bifunctional nature. It contains both a nucleophilic secondary amine (tert-butylamino group) and an electrophilic carbonyl group.
When the compound is in its free base form (typically at neutral to basic pH), the unprotonated amine can attack the carbonyl group of an adjacent molecule. This leads to self-condensation , forming dihydropyrazine intermediates that rapidly oxidize into stable pyrazine derivatives[2]. Additionally, the α -carbon is susceptible to oxidation and retro-Mannich-type cleavage under basic conditions[3].
Protonating the amine by maintaining an acidic environment (pH 3.0–5.0) neutralizes its nucleophilicity, effectively halting the self-condensation pathway.
Degradation Pathway Visualization
Figure 1: Mechanistic pathways of α -amino ketone degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My solution turned from clear to yellow/brown overnight. What happened? A1: This color change is the hallmark of self-condensation and subsequent oxidation into pyrazine derivatives[2]. It occurs when the compound is dissolved in a neutral or basic solvent (like unbuffered water or basic methanol), leaving the secondary amine free to react. To prevent this, always prepare solutions in acidic buffers (pH 3.0–5.0) or use the hydrochloride salt form of the compound.
Q2: Does the bulky tert-butyl group protect the compound from degradation? A2: While the tert-butyl group provides significant steric hindrance that slows down enzymatic metabolism (e.g., cytochrome P450 clearance) and some nucleophilic attacks compared to primary amines[4], it is not sufficient to completely prevent intermolecular condensation in concentrated solutions at basic pH.
Q3: Can I store the solution at room temperature if it is protected from light? A3: No. While protecting the solution from light prevents photo-oxidation[3], thermal energy at room temperature is sufficient to drive hydrolysis and condensation over time. Solutions should be aliquoted and stored at -20°C.
Quantitative Stability Data
The following table summarizes the expected half-life ( t1/2 ) of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one under various solution conditions, demonstrating the critical need for pH and temperature control.
| Solvent / Buffer System | pH Level | Storage Temperature | Estimated t1/2 (Purity > 95%) | Primary Degradation Risk |
| Unbuffered HPLC Water | ~7.0 | 25°C (Room Temp) | < 12 Hours | Self-condensation |
| 0.1% Formic Acid in Water | ~2.7 | 25°C (Room Temp) | 7 Days | Slow hydrolysis |
| 0.1% Formic Acid in Water | ~2.7 | 4°C | 4 Weeks | None significant |
| Methanol (Anhydrous) | N/A | -20°C | > 6 Months | None significant |
| Phosphate Buffer | 7.4 | 37°C (Assay Temp) | < 4 Hours | Rapid condensation / Cleavage |
Validated Methodology: Preparation of Stable Stock Solutions
To ensure a self-validating system where degradation is physically prevented by the chemical environment, follow this standardized protocol for preparing 10 mM stock solutions.
Step-by-Step Protocol
-
Salt Conversion (If applicable): Ensure you are working with the HCl or appropriate acid-addition salt of the compound. If you have the free base, it must be dissolved in an acidic solvent immediately.
-
Solvent Selection: Prepare a solvent mixture of 50% LC-MS grade Acetonitrile and 50% aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Citrate buffer, pH 3.5). Causality: The acid protonates the amine, while acetonitrile ensures complete solubility of the lipophilic benzyloxy group.
-
Dissolution: Weigh the required mass of the compound into an amber glass vial. Add the solvent mixture and vortex for 30 seconds until completely dissolved. Do not use ultrasonic baths, as localized heating can induce degradation.
-
Verification: Take a 10 µL aliquot and dilute to 1 µg/mL for immediate HPLC-UV/MS analysis to establish a baseline purity chromatogram (Time = 0).
-
Storage: Aliquot the remaining stock into single-use amber vials, blanket with Argon or Nitrogen gas to displace oxygen, and store immediately at -20°C.
Workflow Visualization
Figure 2: Step-by-step workflow for formulating stable α -amino ketone stock solutions.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| New HPLC peak at higher retention time | Dimerization/Pyrazine formation due to high pH. | Discard solution. Remake stock using 0.1% TFA or Formic Acid to maintain pH < 4.0. |
| Loss of signal / Peak broadening | Adsorption to glass vials or degradation via oxidation. | Use silanized glass vials or low-bind Eppendorf tubes. Purge headspace with Nitrogen. |
| Inconsistent biological assay results | Compound degraded in the pH 7.4 assay buffer. | Minimize time spent in pH 7.4 buffer. Spike the compound into the assay immediately before reading. |
References
- Pharmaffiliates. "1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one Product Specifications". Pharmaffiliates Catalogue.
- Wikipedia Contributors. "Aminoaldehydes and aminoketones". Wikipedia, The Free Encyclopedia.
- BenchChem.
- National Institutes of Health (NIH). "Metabolically Stable tert-Butyl Replacement". PMC.
Sources
Technical Support Center: Purification of Cathinone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cathinone intermediates. This guide is structured to provide practical, experience-driven solutions to common challenges encountered in the laboratory. Our focus is on explaining the underlying chemical principles behind each purification step, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Core Purification Challenge
Synthetic cathinones, or β-keto phenethylamines, present a unique set of purification challenges due to their chemical structure.[1] The presence of a basic amine group, a ketone functional group, and often a chiral center requires a multi-step purification strategy.[2][3] Impurities can range from unreacted starting materials and reagents to side-products like positional isomers or degradation products.[1][4] The goal of any purification workflow is to efficiently remove these impurities while maximizing the yield and stability of the desired intermediate. This guide provides direct answers to frequently encountered problems.
General Purification & Troubleshooting Workflow
The purification of a crude cathinone intermediate typically follows a logical sequence of extraction, crystallization, and chromatographic analysis. The following workflow provides a general framework for decision-making.
Caption: General workflow for the purification of cathinone intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Acid-Base Extraction Issues
Acid-base extraction is a cornerstone of cathinone purification, leveraging the basicity of the amine group to separate it from neutral or acidic impurities.[5][6]
Q1: After basifying my acidic wash to regenerate the free base, my product oiled out instead of precipitating. How do I recover it?
A1: This is a common occurrence, especially with cathinone free bases which can be oils or low-melting-point solids. Do not discard the mixture. The standard procedure is to perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., dichloromethane or tert-butyl methyl ether) to the aqueous mixture, shake thoroughly in a separatory funnel, and allow the layers to separate.[7] The deprotonated, neutral free base will be much more soluble in the organic layer.[6] You can then separate the organic layer, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.
Q2: I'm not sure if I'm using the right acid or base. What are the best practices?
A2:
-
For Extraction: To protonate the cathinone and pull it into the aqueous phase, a dilute strong acid like hydrochloric acid (HCl, e.g., 1M) is effective.[8]
-
For Regeneration: To deprotonate the cathinone salt and regenerate the free base, a base is needed. A dilute strong base like sodium hydroxide (NaOH, e.g., 1M or 2M) is typically used to bring the pH above 10.[8][9] Using a weaker base like sodium bicarbonate is generally insufficient to deprotonate the ammonium salt effectively.
-
Causality: The pKa of the protonated amine on a typical cathinone is around 8.5-9.5.[10] To ensure complete protonation, the pH of the solution must be at least 2 pH units below the pKa. Conversely, for deprotonation, the pH should be at least 2 units above the pKa. This ensures the equilibrium overwhelmingly favors the desired form (charged for aqueous solubility, neutral for organic solubility).
Caption: Principle of acid-base extraction for cathinone purification.
Section 2: Crystallization and Product Isolation
Recrystallization is a powerful technique for purifying solid compounds. For cathinones, this is often performed after converting the free base to a more stable and crystalline hydrochloride (HCl) salt.[11]
Q3: My final product is a stubborn oil that won't crystallize, even after removing all the solvent. What should I do?
A3: This is one of the most frequent challenges. It typically points to one of three issues:
-
High Impurity Level: Even small amounts of impurities can disrupt the crystal lattice formation. If your product is less than 90% pure, consider column chromatography before attempting crystallization.
-
Residual Solvent: Trace amounts of solvent can act as an impurity. Ensure your product is dried under a high vacuum for an extended period.
-
Amorphous Nature of the Free Base: Many cathinone free bases are naturally oily. The most reliable solution is to convert the free base to its hydrochloride salt.[11] This is typically done by dissolving the free base in a non-polar solvent (like diethyl ether or n-hexane) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol.[9][12] The resulting salt is usually a crystalline solid that can be easily filtered and recrystallized.
Q4: What is the best solvent for recrystallizing my cathinone HCl salt?
A4: The ideal solvent is one in which your compound is soluble when hot but poorly soluble when cold. For cathinone HCl salts, polar protic solvents are often a good starting point. Isopropanol is a widely cited and effective choice.[12] Acetone or mixtures of ethanol/diethyl ether can also be effective. The key is empirical testing with small amounts of your product.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | A very common and effective choice for cathinone HCl salts.[12] |
| Acetone | 56 | Polar Aprotic | Good for washing filtered crystals as it's volatile. Can be used for recrystallization itself. |
| Ethanol | 78.37 | Polar Protic | Higher solubility than IPA; may require addition of an anti-solvent. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective, but ensure it's fully removed due to toxicity. |
| Ethyl Acetate / Heptane | Varies | Mid / Non-polar | Used as a solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane until cloudy. |
Section 3: Purity Analysis and Isomer Separation
Accurate purity assessment is critical. GC-MS and HPLC are the primary tools, but each has nuances when analyzing cathinones.[13][14]
Q5: My GC-MS analysis shows multiple peaks, but I expected a pure compound. What could be happening?
A5: This could be due to several factors:
-
Thermal Degradation: Cathinones can be thermally labile and may degrade in the hot GC inlet, leading to extra peaks.[1] One common degradation is an oxidative loss of two hydrogen atoms.[1] Try lowering the inlet temperature.
-
Positional Isomers: If your synthesis could produce isomers (e.g., 2-FMC, 3-FMC, 4-FMC), they may have very similar mass spectra but different retention times. Confirming identity requires running certified reference standards for each potential isomer.
-
Synthesis By-products: Some synthetic routes can produce characteristic impurities. For example, pentedrone synthesis can result in the isomeric impurity isopentedrone.[4]
-
Dimerization: Some cathinones, particularly in their free base form, can dimerize over time, which would appear as a higher molecular weight peak.[11]
Q6: How can I separate enantiomers of a chiral cathinone intermediate?
A6: Standard synthesis produces a 50:50 racemic mixture of both enantiomers.[15] Separating them requires a specialized technique called chiral chromatography. This is most commonly done using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Principle: A CSP is a column packing material that is itself chiral. It interacts differently with each enantiomer, causing one to be retained longer on the column, thus achieving separation.
-
Common Columns: Polysaccharide-based columns, such as those with amylose or cellulose derivatives coated on a silica support, are highly effective for resolving cathinone enantiomers.[16][17]
-
Application: This technique can be scaled from analytical (for purity assessment) to semi-preparative HPLC to isolate milligram-to-gram quantities of the pure enantiomers.[9][15]
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is designed to separate a basic cathinone intermediate from neutral impurities like unreacted starting ketone.
-
Dissolution: Dissolve the crude reaction mixture (approx. 1 gram) in 20 mL of an organic solvent like dichloromethane (DCM) or tert-butyl methyl ether in a separatory funnel.
-
Acidic Wash: Add 15 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. The protonated cathinone HCl salt is now in the upper aqueous layer, while neutral impurities remain in the lower organic layer (for DCM).
-
Extraction: Drain and save the lower organic layer. Repeat the acidic wash (steps 2-3) on this organic layer one more time to ensure complete extraction of the product. Combine the aqueous layers. The organic layer containing neutral impurities can now be discarded.
-
Regeneration: Place the combined aqueous layers in a clean flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) while stirring until the pH is >11 (check with pH paper). The cathinone free base may precipitate or oil out.
-
Product Recovery: Add 20 mL of fresh DCM to the basified mixture and transfer back to a separatory funnel. Shake and separate as before. The neutral cathinone free base is now in the organic layer.
-
Final Wash & Dry: Wash the organic layer with 15 mL of brine (saturated NaCl solution) to remove excess water. Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15 minutes.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified cathinone free base.
Protocol 2: Recrystallization of a Cathinone HCl Salt
This protocol assumes you have converted your purified free base into its hydrochloride salt.
-
Solvent Selection: Place a small amount of your crude HCl salt (approx. 20 mg) in a test tube. Add a few drops of a trial solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is unsuitable.
-
Heating: Gently heat the mixture. If the solid dissolves completely, the solvent is a good candidate. If not, add more solvent dropwise with heating until it dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes. If crystals form, you have found a suitable solvent.
-
Bulk Recrystallization: Add the bulk of your crude HCl salt to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
References
-
Title: Extraction of synthetic cathinones from biological samples: A systematic review Source: ResearchGate URL: [Link]
-
Title: Detection of synthetic cathinones: squad analytical techniques and forensic applications Source: ResearchGate URL: [Link]
-
Title: Chapter 6: The Analysis of Khat and Cathinones Source: Royal Society of Chemistry Books URL: [Link]
-
Title: Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: Forensic Toxicology URL: [Link]
-
Title: Identification of synthetic cathinones in seized materials Source: Wiley Analytical Science URL: [Link]
-
Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]
-
Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4-Methylmethcathinone Synthesis Guide Source: Scribd URL: [Link]
-
Title: Acid-Base Extraction Source: University of Colorado Boulder URL: [Link]
-
Title: Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Cathinone-impurities Source: Pharmaffiliates URL: [Link]
-
Title: The analysis and detection of synthetic cathinones in hair - state of the art, challenges, and future aspects Source: Taylor & Francis Online URL: [Link]
-
Title: Acid–base extraction Source: Wikipedia URL: [Link]
-
Title: Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase Source: PubMed URL: [Link]
-
Title: Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique Source: East Tennessee State University URL: [Link]
-
Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column Source: MDPI URL: [Link]
- Title: Method for analyzing cathinone, methcathinone and 4-methylmethcathinone in biological sample by liquid chromatography-mass spectrometry Source: Google Patents URL
-
Title: EU Drug Market: New psychoactive substances — Distribution and supply in Europe: Synthetic cathinones Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]
-
Title: Synthesis, full chemical characterisation and development of validated methods for the quantification of (+/-)-4 '-methylmethcathinone (mephedrone): A new "legal high" Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterisation and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high". Source: Semantic Scholar URL: [Link]
-
Title: Separation of Acidic, Basic and Neutral Compounds Source: Magritek URL: [Link]
- Title: A kind of 4 methyl methcathinone antigen and preparation method and its application in collaurum detection Source: Google Patents URL
-
Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: National Criminal Justice Reference Service URL: [Link]
-
Title: A two-step method for the preparation of homochiral cathinones Source: ResearchGate URL: [Link]
-
Title: “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter Source: ACS Publications URL: [Link]
-
Title: The clinical challenges of synthetic cathinones Source: PubMed URL: [Link]
- Title: Purified psychoactive alkaloid extraction using acidified acetone Source: Google Patents URL
-
Title: The clinical challenges of synthetic cathinones Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Cathinone preservation in khat evidence via drying Source: ResearchGate URL: [Link]
-
Title: The clinical challenges of synthetic cathinones Source: OA Monitor Ireland URL: [Link]
Sources
- 1. ojp.gov [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.unicamp.br [repositorio.unicamp.br]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Synthetic Cathinone Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with synthetic cathinones, colloquially known as "bath salts," representing a significant and persistent challenge for clinical and forensic toxicology.[1][2][3] Their structural diversity, rapid emergence of new analogues, and inherent instability necessitate the development and rigorous validation of analytical methods to ensure accurate and defensible quantification in biological matrices.[4][5] This guide provides an in-depth comparison of analytical methodologies and a detailed framework for their validation, grounded in established international standards.
The Analytical Challenge: Why Synthetic Cathinones Demand Robust Methods
Synthetic cathinones are β-keto phenethylamines that present several analytical hurdles. Many are thermally labile, making them susceptible to degradation under the high temperatures used in some analytical techniques.[6] Their polarity and potential for extensive fragmentation can complicate analysis, while the existence of numerous isomers requires methods with high selectivity.[7] Furthermore, the stability of these compounds in biological samples is a critical concern, as concentrations can change significantly depending on storage conditions such as temperature and pH.[1][8][9] Studies have shown that some cathinones can degrade completely within days at room temperature, underscoring the need for meticulous stability testing as a core component of method validation.[6][10]
Part 1: A Comparative Analysis of Core Analytical Methodologies
The two most prominent techniques for the quantification of synthetic cathinones in forensic and clinical laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in toxicology labs due to its high chromatographic resolution and extensive, standardized electron ionization (EI) libraries for compound identification.[7] However, for synthetic cathinones, its application has notable drawbacks. The primary challenge is the thermal instability of many cathinone structures, which can lead to in-source degradation and inaccurate quantification.[6][12] To mitigate this, derivatization is often required to improve thermal stability and chromatographic behavior, adding time and complexity to the sample preparation workflow.[13][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the analysis of synthetic cathinones.[15][16] Its key advantage is the ability to analyze polar and thermally labile compounds without the need for derivatization.[16] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for the detection and quantification of low concentrations of analytes in complex biological matrices like blood and urine.[2][13]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on boiling point and polarity; fragments for mass analysis. | Separates compounds based on polarity; uses precursor-to-product ion transitions for detection. |
| Sample State | Gaseous (requires volatility) | Liquid |
| Derivatization | Often required for cathinones to improve thermal stability and volatility.[14] | Generally not required, simplifying sample preparation.[16] |
| Thermal Stability | High inlet temperatures can cause degradation of labile cathinones.[12] | Analysis is performed at or near ambient temperature, preserving analyte integrity. |
| Sensitivity | Generally good, but can be limited by analyte degradation. | Typically offers higher sensitivity (lower LOD/LOQ) for cathinones.[13] |
| Selectivity | Good, but can be compromised by co-eluting matrix components. | Excellent, due to the specificity of MRM transitions.[13] |
| Throughput | Can be lower due to longer run times and required derivatization steps. | Higher throughput is often achievable due to simpler sample prep and faster run times. |
Part 2: The Blueprint for Method Validation
The validation of an analytical method is the process of demonstrating that it is "fit for purpose."[17][18] This involves a series of experiments designed to verify the performance characteristics of the method. The framework for this validation is well-defined by international guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and standards from the Scientific Working Group for Forensic Toxicology (SWGTOX).[19][20][21][22]
Core Validation Parameters
A comprehensive validation for a quantitative method must address the following parameters:
-
1. Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18][21] In the context of cathinones, this is demonstrated by analyzing blank matrix samples (e.g., drug-free urine, blood) to ensure no interfering peaks are present at the retention time of the target analytes and their internal standards.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[21] A calibration curve is prepared using a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[21]
-
3. Accuracy and Precision:
-
Accuracy refers to the closeness of the mean test results obtained by the method to the true value.[21] It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) and calculating the percent bias.
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[18]
-
-
-
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
5. Recovery: Recovery experiments are performed to evaluate the efficiency of the extraction procedure.[16] This is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.
-
6. Matrix Effects: In LC-MS/MS, co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[16] This is a critical parameter to evaluate to ensure that the matrix is not affecting the accuracy of quantification.[13]
-
7. Stability: The stability of synthetic cathinones in biological matrices is a significant concern.[1][8] Validation must include experiments to assess the stability of the analytes under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period representative of sample processing time.[8]
-
Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) over an extended period.[8][10]
-
The following diagram illustrates the workflow for validating an analytical method for synthetic cathinone quantification.
Caption: Workflow for Analytical Method Validation.
Part 3: Experimental Protocol - A Case Study
This section provides a representative, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of a panel of synthetic cathinones in human urine.
Objective:
To validate a method for the simultaneous quantification of Mephedrone, Methylone, and MDPV in human urine.
Materials:
-
LC-MS/MS System (e.g., Agilent, Sciex, Waters)
-
Certified Reference Materials (CRMs) of Mephedrone, Methylone, MDPV, and their deuterated internal standards (IS) (e.g., Mephedrone-d3)
-
Drug-free human urine
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Reagents (Formic acid, Ammonium hydroxide)
Methodology:
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of each analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed-analyte working solution (e.g., 10 µg/mL) and a mixed-IS working solution (e.g., 1 µg/mL) by diluting the stock solutions in methanol.
Step 2: Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine (blank, calibrator, or QC), add 50 µL of the mixed-IS working solution.
-
Add 1 mL of pH 6 phosphate buffer and vortex.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 2% acetic acid in methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.
Step 3: LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions per analyte and one per IS.
The following diagram illustrates the logical relationship between the core validation parameters.
Sources
- 1. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ojp.gov [ojp.gov]
- 9. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 10. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 11. Client Challenge [springermedizin.de]
- 12. ojp.gov [ojp.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. actamedica.org [actamedica.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. jordilabs.com [jordilabs.com]
- 22. scribd.com [scribd.com]
- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 24. longdom.org [longdom.org]
Comparative analysis of different synthetic routes to t-Butylnorsynephrine
An in-depth comparative analysis of the synthetic pathways to t-Butylnorsynephrine —also known as Buctopamine or Salbutamol EP Impurity B—reveals a fascinating intersection of industrial efficiency, analytical precision, and advanced stereocontrol.
As a β2-adrenergic agonist, t-Butylnorsynephrine is frequently encountered as an active pharmaceutical ingredient (API) impurity, a feed additive adulterant, and a pharmacological reference standard[1]. Because of its diverse applications, the choice of synthetic route dictates the final product's purity, scalability, and stereochemical makeup.
This guide objectively evaluates the three primary synthetic strategies used by drug development professionals to synthesize this critical phenylethanolamine.
Mechanistic Overview & Synthetic Strategy
The synthesis of t-Butylnorsynephrine (4-[2-(tert-butylamino)-1-hydroxyethyl]phenol) fundamentally requires the construction of a 1,2-amino alcohol framework on a phenolic backbone. The retrosynthetic logic diverges primarily on the handling of the highly reactive phenolic hydroxyl group during the intermediate halogenation and amination steps.
Retrosynthetic pathways for t-Butylnorsynephrine via direct and protected routes.
Route A: The Direct Acylation-Amination Strategy (Industrial Standard)
Causality & Mechanism The direct route is favored in large-scale industrial settings due to its high atom economy and reliance on inexpensive, commercially available starting materials. The sequence initiates with a Lewis acid-catalyzed Friedel-Crafts acylation of an unprotected phenol using chloroacetyl chloride. The resulting 4-chloroacetylphenol undergoes nucleophilic substitution with tert-butylamine, followed by catalytic hydrogenation of the ketone[2].
While highly economical, leaving the phenolic hydroxyl unprotected introduces significant mechanistic liabilities. The free phenoxide generated during the basic amination step can trigger competitive side reactions, including oxirane formation or undesired polymerization, which ultimately depresses the overall yield and necessitates rigorous downstream recrystallization.
Self-Validating Experimental Protocol
-
Acylation: Suspend anhydrous AlCl3 (1.2 eq) in dry dichloromethane at 0 °C. Slowly add phenol (1.0 eq) followed by chloroacetyl chloride (1.1 eq).
-
Validation Check: The immediate evolution of HCl gas (detectable via pH paper at the condenser outlet) confirms the progression of the Friedel-Crafts acylation.
-
-
Amination: Isolate the 4-chloroacetylphenol and dissolve it in absolute ethanol. Add an excess of tert-butylamine (3.0 eq) and reflux for 4 hours.
-
Validation Check: The reaction mixture will transition from a pale yellow to a deep, opaque orange, indicating the formation of the α -amino ketone intermediate.
-
-
Reduction: Transfer the crude 4-(tert-butylaminoacetyl)phenol to a Parr hydrogenator. Add 10% Pd/C (0.1 eq) and pressurize with H2 to 40 psi.
-
Validation Check: The cessation of hydrogen pressure drop confirms the complete reduction of the ketone to the secondary alcohol.
-
Route B: The Benzyl-Protected Strategy (Analytical Grade)
Causality & Mechanism When synthesizing t-Butylnorsynephrine as an analytical reference standard (e.g., for LC-MS/MS feed additive screening), absolute purity is prioritized over atom economy[1]. Route B utilizes a benzyl protecting group to mask the phenolic hydroxyl. This prevents competitive ring-halogenation during the α -bromination of 4-hydroxyacetophenone and stabilizes the molecule during amination. The brilliance of this route lies in its final step: a single catalytic hydrogenation simultaneously reduces the ketone and cleaves the benzyl ether via hydrogenolysis, yielding a highly pure product without the need for complex chromatography.
Step-by-step workflow of the benzyl-protected synthetic route.
Self-Validating Experimental Protocol
-
Benzylation: Reflux 4-hydroxyacetophenone (1.0 eq), benzyl bromide (1.1 eq), and K2CO3 (1.5 eq) in acetone for 8 hours.
-
Validation Check: TLC (Hexane/EtOAc 4:1) will show the complete disappearance of the strongly UV-active starting material spot ( Rf≈0.2 ) and the emergence of a less polar product spot ( Rf≈0.6 ).
-
-
Bromination: Dissolve the protected ketone in an EtOAc/ CHCl3 mixture. Add CuBr2 (2.0 eq) and reflux.
-
Validation Check: The heterogeneous mixture will visually shift from a dark green ( CuBr2 ) to a dense white precipitate ( CuBr ), confirming complete radical bromination without the over-halogenation risks associated with liquid Br2 .
-
-
Amination: React the α -bromoketone with tert-butylamine (3.0 eq) in THF at room temperature.
-
Validation Check: The rapid precipitation of a white solid (tert-butylamine hydrobromide salt) serves as a visual indicator of a successful nucleophilic substitution.
-
-
Global Deprotection/Reduction: Dissolve the intermediate in ethanol, add 10% Pd/C, and stir under an H2 balloon.
-
Validation Check: The theoretical volumetric uptake of exactly 2 equivalents of H2 gas validates the dual-action reduction and deprotection.
-
Route C: Asymmetric Transfer Hydrogenation (Chiral Control)
Causality & Mechanism Because the β2 -adrenergic activity of phenylethanolamines resides almost exclusively in the (R)-enantiomer, racemic mixtures are often insufficient for advanced pharmacological profiling. Route C modifies the final reduction step of Route B by employing Asymmetric Transfer Hydrogenation (ATH). By utilizing a chiral Ruthenium(II)-TsDPEN (Noyori-type) catalyst with a formic acid/triethylamine azeotrope as the hydrogen donor, researchers can achieve dynamic kinetic resolution or direct enantioselective reduction of the α -amino ketone[3]. The rigid transition state orchestrated by the chiral diamine ligand forces the hydride attack to occur exclusively from one face of the ketone, granting >99% enantiomeric excess (ee).
Quantitative Comparative Analysis
To assist in route selection, the following table summarizes the performance metrics of each synthetic strategy based on standard bench-scale implementations.
| Performance Metric | Route A: Direct Acylation | Route B: Benzyl-Protected | Route C: Asymmetric (ATH) |
| Overall Yield | 35% – 45% | 65% – 75% | 50% – 60% |
| Crude Purity | < 85% (Requires recrystallization) | > 97% (Analytical grade) | > 95% |
| Stereoselectivity | Racemic | Racemic | > 99% ee |
| Atom Economy | High | Low (Due to protecting groups) | Medium |
| Scalability | Excellent (Industrial scale) | Moderate (Bench scale) | Moderate (High catalyst cost) |
| Primary Use Case | Bulk API manufacturing | Reference standard synthesis | Pharmacological testing |
Conclusion
The selection of a synthetic route for t-Butylnorsynephrine must be dictated by the end-use requirements. For bulk manufacturing where cost and atom economy are paramount, the Direct Acylation-Amination (Route A) remains the standard, provided downstream purification infrastructure is robust. Conversely, for researchers requiring highly pure analytical standards for toxicology or feed additive screening, the Benzyl-Protected Strategy (Route B) offers a self-policing, high-yielding pathway that bypasses complex chromatography. Finally, when isolating receptor-specific biological effects, Asymmetric Transfer Hydrogenation (Route C) provides the necessary stereochemical precision.
References
- Synthesis and uses of synephrine derivatives.
-
Chen, Y.-H., et al. (2017). Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed Additives. Journal of Agricultural and Food Chemistry, 65(20), 4200–4209. [Link]
-
Li, Z., et al. (2024). Rhodium‐Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones Involving Free Phenolic Hydroxyl Group(s). Chemistry – A European Journal, 30(69). [Link]
Sources
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Synthetic Cathinones
Synthetic cathinones represent a highly dynamic class of novel psychoactive substances (NPS). Their rapid structural evolution—specifically the proliferation of positional and constitutional isomers—poses a severe challenge for forensic and clinical toxicology laboratories. Because legal controls often vary among individual isomers, unambiguous identification is not just an analytical goal; it is a strict medicolegal requirement.
As a Senior Application Scientist, I have observed that relying on a single analytical modality often leads to false positives or inconclusive isomeric assignments. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are paramount to ensuring that diverse analytical platforms yield harmonized, legally defensible results [5]. This guide objectively compares the performance of leading analytical alternatives, explores the causality behind critical experimental choices, and provides self-validating protocols for multi-laboratory harmonization.
The Core Analytical Challenge: Isomeric Differentiation
The fundamental bottleneck in synthetic cathinone analysis is the differentiation of ring-substituted regioisomers (e.g., fluoroamphetamine isomers or methylmethcathinone isomers).
Standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) operating at the conventional 70 eV often fails in this regard. The high ionization energy causes extensive fragmentation, resulting in near-identical mass spectra and highly similar chromatographic retention times for positional isomers [1]. To overcome this, laboratories must pivot to orthogonal techniques or advanced data processing:
-
Low-Energy GC-EI-MS with Chemometrics: Lowering the ionization energy to 15 eV preserves the molecular ion and yields more information-rich spectra. When coupled with Canonical Discriminant Analysis (CDA), machine learning amplifies subtle, reproducible differences in relative ion abundances, allowing for robust isomer differentiation [1].
-
LC-EAD-MS: Liquid Chromatography coupled with Electron Activated Dissociation Mass Spectrometry (LC-EAD-MS) utilizes low-energy electrons to induce distinct fragmentation patterns, circumventing the limitations of traditional collision-induced dissociation (CID) which often fails to cleave the rigid ring structures uniquely [3].
-
Targeted GC-MS Methodologies: Developing targeted GC-MS methods with optimized temperature ramps and specialized stationary phases can double the chromatographic separation of cathinones compared to generic screening methods, resolving many co-eluting pairs [4].
Analytical decision tree for the differentiation of synthetic cathinone positional isomers.
Comparative Analysis of Analytical Modalities
To facilitate inter-laboratory harmonization, it is critical to understand the quantitative performance and utility of each analytical platform. The table below summarizes the expected performance metrics based on recent multi-laboratory validation studies.
| Analytical Modality | Primary Utility | Isomer Differentiation Capability | Limit of Detection (LOD) | Inter-Lab Reproducibility (Z-Score Variance) |
| Standard GC-EI-MS (70 eV) | Broad-spectrum routine screening | Low (Identical fragmentation) | 10 - 30 ng/mL | Moderate (Highly dependent on library updates) |
| GC-EI-MS (15 eV) + CDA | Isomer confirmation | High (Chemometric pattern recognition) | 10 - 30 ng/mL | High (Standardized algorithms required) |
| LC-MS/MS (MRM) | High-throughput quantification | Moderate (Relies on chromatographic separation) | 0.1 - 0.5 ng/mL | Very High (Excellent for targeted PT panels) |
| LC-EAD-MS | Structural elucidation of novel NPS | Very High (Unique diagnostic fragment ions) | 0.5 - 1.0 ng/mL | Moderate (Requires specialized EAD instrumentation) |
Inter-Laboratory Comparison (ILC) Workflow
Conducting an ILC for synthetic cathinones requires highly stable, easily transportable samples. Synthetic cathinones (e.g., α-PHP) are notoriously unstable in whole blood due to spontaneous degradation. Utilizing Dried Blood Spots (DBS) as a sample pretreatment mitigates this by halting enzymatic activity and stabilizing the analytes, making it an ideal matrix for multi-laboratory proficiency testing[2].
Workflow for multi-laboratory proficiency testing of synthetic cathinones.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal causality checks to ensure that if a step fails, the system flags the error before reporting a false positive.
Protocol A: LC-MS/MS Inter-Laboratory Validation using Dried Blood Spots (DBS)
This protocol is optimized for inter-laboratory quantification of cathinones, prioritizing stability and sensitivity [2].
-
DBS Preparation and Stabilization:
-
Action: Spot 20 µL of homogenized whole blood spiked with a deuterated internal standard (IS) mix (e.g., Mephedrone-d3) onto Whatman 903 protein saver cards. Dry at room temperature for 3 hours.
-
Causality: Drying the blood lyses cells and halts enzymatic degradation, stabilizing labile cathinones for transport between participating laboratories without maintaining a cold chain. The deuterated IS validates extraction recovery.
-
-
Extraction (Self-Validating Step):
-
Action: Punch a 3 mm disc from the DBS card. Extract using 100 µL of Methanol/Acetonitrile (50:50, v/v) containing 0.1% formic acid. Sonicate for 15 minutes, then centrifuge at 14,000 rpm.
-
Causality: The organic solvent precipitates residual proteins while the formic acid ensures the basic amine groups of the cathinones remain protonated, maximizing solubility. If the IS peak area in the final chromatogram drops below 50% of the historical average, the extraction is flagged as incomplete.
-
-
LC-MS/MS Analysis (MRM Mode):
-
Action: Inject 5 µL onto a biphenyl LC column. Monitor two Multiple Reaction Monitoring (MRM) transitions per analyte (one quantifier, one qualifier).
-
Causality: The biphenyl stationary phase enhances pi-pi interactions, offering superior retention for aromatic cathinones compared to standard C18 columns. Monitoring two transitions ensures high selectivity; the ion ratio must fall within ±20% of the reference standard to confirm identity.
-
-
Inter-Laboratory Statistical Evaluation:
-
Action: Calculate the Z-score for each laboratory's quantitative result using the formula: Z=(x−X)/σ , where x is the lab's result, X is the robust consensus mean, and σ is the standard deviation for proficiency assessment.
-
Causality: Z-scores normalize inter-laboratory variance. A score of ∣Z∣≤2 validates the lab's methodology, while ∣Z∣>3 triggers a mandatory root-cause investigation into systemic bias.
-
Protocol B: GC-EI-MS Isomer Differentiation via Chemometric Analysis
This protocol addresses the specific challenge of differentiating positional isomers that yield identical 70 eV mass spectra [1].
-
Sample Derivatization:
-
Action: React the dried sample extract with 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate at 60°C for 20 minutes.
-
Causality: Cathinones are thermally labile and polar. TFAA derivatization replaces the active amine hydrogen with a trifluoroacetyl group, significantly improving volatility, thermal stability, and chromatographic resolution.
-
-
Low-Energy EI (15 eV) Acquisition:
-
Action: Tune the GC-MS electron ionization source to 15 eV (instead of the standard 70 eV). Acquire data in full scan mode (m/z 40-500).
-
Causality: 70 eV imparts excessive energy, shattering the molecule into generic aliphatic fragments. Lowering the energy to 15 eV reduces extensive fragmentation, preserving the molecular ion and unique diagnostic ions specific to the ring-substitution position.
-
-
Canonical Discriminant Analysis (CDA):
-
Action: Export the mass spectral data (relative ion abundances) into a chemometric software platform. Train a CDA model using known positional isomer reference standards.
-
Causality: CDA maximizes the variance between different isomer classes while minimizing variance within the same class. This machine learning approach amplifies subtle, reproducible differences in the 15 eV spectra that are imperceptible to standard library matching algorithms, yielding unambiguous identification.
-
Decoding the Pharmacology of Synthetic Cathinones: A Comparative Guide to Structure-Activity Relationships (SAR) and Transporter Assays
As a Senior Application Scientist in neuropharmacology, I approach the evaluation of novel psychoactive substances (NPS) not merely as an exercise in cataloging, but as a systematic deconstruction of molecular causality. Synthetic cathinones—β-keto analogues of amphetamine—represent a highly dynamic class of monoamine transporter modulators[1].
Understanding their structure-activity relationships (SAR) is critical for predicting abuse liability, neurotoxicity, and therapeutic potential. This guide objectively compares the pharmacological performance of distinct cathinone derivatives, explains the mechanistic "why" behind their behavior at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and details the self-validating in vitro assay architectures required to generate reliable kinetic data.
Molecular Causality: Core SAR Principles
The pharmacological identity of a synthetic cathinone is dictated by its interaction with the orthosteric binding pockets of monoamine transporters. Subtle structural modifications dictate whether the molecule will be translocated across the membrane (acting as a substrate/releaser) or trap the transporter in an outward-facing conformation (acting as a reuptake blocker)[2].
The Amine Group: The Substrate vs. Blocker Switch
The substitution state of the terminal amine is the primary determinant of the compound's mechanism of action:
-
Primary & Secondary Amines: Molecules with primary or N-methyl secondary amines (e.g., methcathinone) are optimal transporter substrates. They bind the transporter, undergo translocation, and induce the reverse transport (efflux) of endogenous monoamines[3].
-
Tertiary Amines (Pyrrolidine Rings): The introduction of a bulky pyrrolidine ring (e.g., MDPV, α-PVP) creates severe steric hindrance. While these molecules bind DAT and NET with exceptionally high affinity, they cannot be translocated. Consequently, they act solely as potent reuptake inhibitors (blockers)[3][4].
The α-Carbon Chain: Tuning Affinity
Elongating the alkyl chain at the alpha-carbon exponentially increases binding affinity and inhibitory potency at DAT, while simultaneously diminishing SERT activity. For example, within the pyrrolidinophenone series, extending the chain from methyl (α-PPP) to propyl (α-PVP) to pentyl (α-PHP) results in a progressive, multi-fold increase in DAT inhibition potency[4][5].
Aromatic Ring Substitutions: Shifting Selectivity
Modifications to the phenyl ring act as a "tuning knob" for DAT versus SERT selectivity.
-
Unsubstituted Rings: Favor high DAT/NET potency and low SERT potency, correlating with strong psychostimulant effects and high abuse liability[6].
-
Para-Halogenation: Adding a halogen at the 4-position (e.g., 4-chloro) significantly increases SERT affinity while reducing DAT affinity. This lowers the DAT/SERT ratio, shifting the pharmacological profile toward MDMA-like entactogenic effects, though often at the cost of increased systemic toxicity[6].
Comparative Pharmacological Data
To illustrate these principles, the table below compares the in vitro performance of representative cathinones. A high DAT/SERT ratio indicates a high likelihood of reinforcing and rewarding effects (abuse potential), whereas a ratio closer to 1 indicates mixed psychostimulant/entactogenic properties[3].
| Compound | Structural Class | Primary Mechanism | hDAT IC₅₀ (µM) | hSERT IC₅₀ (µM) | DAT/SERT Ratio |
| Methcathinone | Simple (N-methyl) | Substrate (Releaser) | ~0.35 | >10.0 | High (>25) |
| Mephedrone (4-MMC) | Simple (4-methyl) | Substrate (Releaser) | ~1.50 | ~2.50 | Moderate (~1.6) |
| MDPV | Complex (Pyrrolidine) | Blocker (Inhibitor) | ~0.004 | >3.0 | Very High (>750) |
| α-PVP | Complex (Pyrrolidine) | Blocker (Inhibitor) | ~0.022 | >10.0 | Very High (>450) |
(Note: Data represents aggregated approximations derived from radiometric uptake assays using human transporter-transfected cell lines to illustrate relative selectivity[4].)
Mechanistic Visualization
The following diagram maps the divergent pharmacological pathways dictated by the structural modifications discussed above.
Figure 1: Divergent pharmacological pathways of synthetic cathinones based on structural modifications.
Validated Experimental Methodology: In Vitro Radiometric Uptake Assay
To generate the IC₅₀ values and DAT/SERT ratios discussed above, we rely on in vitro monoamine uptake inhibition assays.
Causality of Model Selection: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hSERT, or hNET. Unlike rat brain synaptosomes which contain a heterogeneous mixture of transporters, HEK293 cells lack endogenous monoamine background, ensuring that the kinetic signal is 100% specific to the isolated transporter target[3].
Self-Validating Protocol: [³H]-Neurotransmitter Uptake Inhibition
Phase 1: Preparation & Quality Control Setup
-
Cell Seeding: Seed hDAT, hSERT, or hNET stably transfected HEK293 cells into poly-D-lysine coated 96-well plates at 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline (to prevent enzymatic degradation of monoamines).
-
Self-Validation (Assay Controls):
-
Total Binding (Vehicle): Buffer + Cells + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Cells + Radioligand + 10 µM reference inhibitor (Cocaine for DAT/NET; Fluoxetine for SERT).
-
System Check: The assay is only valid if the calculated Z'-factor between Total Binding and NSB is ≥ 0.5.
-
Phase 2: Compound Incubation 4. Wash cells twice with 200 µL of pre-warmed KRH buffer. 5. Prepare 10-point, half-log serial dilutions of the test cathinone derivatives in KRH buffer. 6. Add 50 µL of the test compound (or controls) to the respective wells. Pre-incubate for 10 minutes at 37°C to allow the compound to equilibrate with the orthosteric binding site.
Phase 3: Radioligand Addition & Termination 7. Add 50 µL of the appropriate tritiated substrate: [³H]Dopamine (for DAT), [³H]Serotonin (for SERT), or [³H]Norepinephrine (for NET) to achieve a final concentration of 20 nM. 8. Incubate for exactly 10 minutes at 37°C. (Note: 10 minutes ensures the uptake remains in the linear phase of Michaelis-Menten kinetics). 9. Rapid Termination: Immediately halt transporter kinetics by aspirating the reaction mixture and washing the cells three times with 200 µL of ice-cold KRH buffer. The temperature drop instantly rigidifies the lipid bilayer and stops transporter cycling.
Phase 4: Quantification & Analysis 10. Lyse the cells using 100 µL of 1% SDS or a commercial lysis/scintillant cocktail. 11. Read the plate on a Microbeta scintillation counter. 12. Subtract the NSB from all raw CPM (Counts Per Minute) values to determine Specific Uptake. 13. Plot Specific Uptake against the log concentration of the test compound and fit the data using non-linear regression (variable slope) to derive the IC₅₀.
Sources
Comparative In Vitro Metabolic Profiling of Synthetic Cathinone Analogs: A Technical Guide
Synthetic cathinones, frequently marketed as "bath salts," represent a rapidly evolving and highly abused class of new psychoactive substances (NPS). Because illicit manufacturers continuously alter chemical structures to evade legal restrictions, forensic toxicologists and clinical researchers face a chronic lack of verified reference standards 1. In vitro metabolic profiling using human liver microsomes (HLMs) has become the gold standard for predicting in vivo clearance, elucidating biotransformation pathways, and identifying reliable urinary biomarkers that extend the detection window of these transient compounds [[1]]().
This guide provides an authoritative comparison of the metabolic behaviors of emerging cathinone analogs, backed by standardized in vitro experimental protocols.
Structural Classification and Metabolic Fate
The metabolic trajectory of a synthetic cathinone is heavily dictated by its functional group substitutions. Recent comparative studies categorize these analogs to understand their structure-metabolism relationships:
-
Methylenedioxy-substituted Cathinones (e.g., Methylone, Eutylone, Dibutylone): Characterized by a methylenedioxy ring. Primary pathways include demethylenation followed by O-methylation, N-dealkylation, and β -ketone reduction 1. Analogs with N,N-dimethylamino moieties (like dibutylone) show significantly higher N-dealkylation ratios 1.
-
Pyrrolidine-substituted Cathinones (e.g., α -PVP, PCYP): Contain a bulky, lipophilic pyrrolidine ring, leading to distinct oxidation patterns such as lactam formation and aliphatic hydroxylation 2.
-
Methylmethcathinones (MMCs) (e.g., 2-MMC, 3-MMC, 4-MMC): Positional isomers where the location of the methyl group significantly affects the metabolic pathway, primarily catalyzed by CYP2D6 3. While sex-specific metabolic differences exist in rat models, human liver microsomal incubations show no significant sex-dependent variations 4.
Quantitative Comparative Data
Understanding clearance rates and primary metabolite yields is critical for selecting detection targets. Table 1 synthesizes peak metabolic targets and clearance classifications for emerging cathinones 1, 5.
Table 1: Comparative Metabolic Profiles and Clearance of Selected Cathinone Analogs
| Cathinone Analog | Structural Class | Clearance Rate | Primary Phase I Pathways | Key Stable Biomarker for Detection |
| Methylone | Methylenedioxy | Intermediate | Demethylenation, β -ketone reduction | Demethylenyl-methylone |
| Dibutylone | Methylenedioxy | Intermediate | N-dealkylation, N-oxidation | N-dealkylated β -ketone reduced |
| 4-CMC | Halogenated | Low | Keto-reduction, Alkyl hydroxylation | β -ketone reduced 4-CMC |
| 4-MDMB | Alkyl-substituted | High | Alkyl hydroxylation | Hydroxy-4-MDMB |
| 3-MMC | MMC Isomer | Intermediate | Hydroxylation, Demethylation | Hydroxy-3-MMC |
Analytical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation to forensic biomarker identification.
In vitro metabolic profiling workflow from HLM incubation to LC-HRMS/MS biomarker identification.
Experimental Methodology: Step-by-Step HLM Incubation Protocol
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for in vitro phase I and II metabolic profiling 6, 5.
Rationale & Causality: Pooled Human Liver Microsomes (HLMs) are utilized to account for inter-individual genetic variability in CYP450 expression. The addition of a dual NADPH-regenerating system ensures a sustained supply of reducing equivalents necessary for prolonged CYP450-mediated Phase I oxidation, preventing premature enzyme stalling.
Step 1: Reagent Preparation & Pre-incubation
-
Prepare a 50 mM phosphate buffer (or ammonium bicarbonate) at pH 7.4 to mimic physiological conditions.
-
Mix 10 µg of the synthetic cathinone standard with 500 µL of the buffer in a low-protein-binding Eppendorf tube to minimize non-specific adsorption.
-
Add pooled HLMs to achieve a final protein concentration of 1 mg/mL.
-
Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Step 2: Phase I Reaction Initiation
-
Add 50 µL of NADPH-regenerating system A (26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2) and 10 µL of system B (40 U/mL glucose-6-phosphate dehydrogenase).
-
Causality: MgCl2 is crucial as a cofactor for the enzymatic regeneration of NADPH.
-
-
Incubate at 37°C in a shaking water bath for up to 6 hours. Aliquots should be taken at predefined intervals (e.g., 0, 15, 30, 60, 120 mins) to calculate intrinsic clearance ( CLint ).
Step 3: Phase II Glucuronidation (Optional but Recommended)
-
For Phase II profiling, supplement the reaction with 5 mM Uridine 5'-diphospho-glucuronic acid (UDPGA) and alamethicin.
-
Causality: Alamethicin permeabilizes the microsomal membranes, granting UDP-glucuronosyltransferases (UGTs) access to the substrate.
-
Step 4: Reaction Termination & Extraction
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.
-
Causality: ACN rapidly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for easier removal.
-
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.
Mechanistic Pathways of Cathinone Biotransformation
The biotransformation of cathinones relies heavily on specific CYP450 isoforms (predominantly CYP2D6 and CYP2C19) [[3]](). The primary metabolic routes serve to increase the hydrophilicity of the molecule for renal excretion:
-
N-Dealkylation: Removal of alkyl groups from the amine nitrogen. For compounds with N,N-dimethylamino moieties, this is a dominant pathway, often followed by further oxidation 1.
-
β -Ketone Reduction: The reduction of the characteristic β -keto group to a hydroxyl group. This is a universal pathway across almost all cathinones, yielding ephedrine-like metabolites that are highly stable in urine 1, 5.
-
Demethylenation: Specific to methylenedioxy-cathinones, the cleavage of the methylenedioxy bridge yields a dihydroxy-metabolite, which is rapidly O-methylated by Catechol-O-methyltransferase (COMT) in vivo or remains as a catechol in vitro [[7]]().
Core biotransformation pathways of synthetic cathinones leading to stable urinary biomarkers.
Forensic and Clinical Implications
The ultimate goal of in vitro metabolic profiling is to translate laboratory findings into actionable forensic screening protocols. Because parent cathinones are rapidly metabolized and excreted, their detection window is notoriously narrow.
For example, studies on methylenedioxy-substituted cathinones have demonstrated that even when parent drug concentrations in urine fall to near-undetectable levels (e.g., 11 ng/mL for methylone), the metabolites generated from β -ketone reduction and demethylenation remain highly abundant 1. By targeting these specific downstream metabolites, toxicologists can definitively prove consumption long after the parent compound has been cleared, successfully extending the detection window beyond standard legal thresholds 1.
References
-
Yeh, Y.-L., Hsieh, C.-L., Huang, Y.-J., Chang, Y.-H., & Wang, S.-M. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis.[Link]
-
Lee, H., et al. (2020). Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs. Analytical Science and Technology.[Link]
-
Wang, X., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter? Archives of Toxicology.[Link]
-
Zawilska, J. B., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites.[Link]
-
Tang, Y., et al. (2024). Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. Current Drug Metabolism.[Link]
-
Wagmann, L., et al. (2022). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites.[Link]
-
Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology.[Link]
Sources
- 1. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 4. In vitro metabolism of cathinone positional isomers: does sex matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accesson.kr [accesson.kr]
Title: Benchmarking Next-Generation Analytical Techniques Against Established Methods for Synthetic Cathinone Detection
Introduction The rapid proliferation of synthetic cathinones (β-keto amphetamines), commonly known as "bath salts," presents a continuous challenge for forensic and clinical toxicology. Clandestine laboratories constantly modify the cathinone core structure to circumvent legal restrictions, leading to a perpetual influx of novel psychoactive substances (NPS). This dynamic demands analytical workflows that are highly sensitive, capable of untargeted screening, and adept at rapid structural elucidation. This guide critically benchmarks established chromatographic methods against next-generation ambient ionization and high-resolution mass spectrometry (HRMS) techniques.
1. The Mechanistic Limitations of Established Methods Historically, Gas Chromatography-Mass Spectrometry (GC-MS) and targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been the gold standards for drug detection.
-
GC-MS: Cathinones are inherently thermally labile and polar due to their β-keto group. Injecting them directly into a hot GC inlet often leads to peak tailing and thermal degradation. Consequently, GC-MS requires extensive derivatization (e.g., using pentafluoropropionic anhydride) to stabilize the molecules. While this yields excellent library-matchable electron ionization (EI) spectra, the 20–30 minute run times and laborious sample preparation bottleneck high-throughput laboratories.
-
LC-MS/MS: This technique circumvents the thermal degradation issues of GC-MS and requires less sample preparation. However, traditional LC-MS/MS relies on targeted Multiple Reaction Monitoring (MRM). Because MRM methods only scan for pre-programmed precursor-to-product ion transitions, they are fundamentally blind to newly synthesized cathinone analogs that have not yet been characterized.
2. Benchmarking Emerging Techniques: DART-HRMS and LC-QTOF-MS To address the limitations of targeted, chromatography-dependent methods, laboratories are increasingly adopting Direct Analysis in Real Time (DART) coupled with HRMS, and LC-Quadrupole Time-of-Flight (LC-QTOF-MS).
-
DART-HRMS (Rapid Untargeted Screening): DART is an ambient ionization technique that completely eliminates the need for chromatographic separation. It operates by directing a heated stream of metastable helium atoms toward the sample. These atoms react with atmospheric moisture to form protonated water clusters, which then transfer protons to the cathinone analytes via soft chemical ionization. As demonstrated in recent comparative workflow studies, DART-MS can screen samples in under a minute, providing high mass accuracy that flags the presence of unknown designer drugs instantly (1 [1]).
-
LC-QTOF-MS (Comprehensive Confirmation): For definitive structural confirmation, LC-QTOF-MS utilizes Data-Independent Acquisition (DIA), such as SWATH. Instead of pre-selecting specific precursor ions, the quadrupole sequentially isolates wide mass windows, and the TOF analyzer records high-resolution MS/MS spectra for all detectable ions. This enables retrospective data mining; if a new cathinone analog is identified months later, previously acquired data can be re-interrogated without re-analyzing the physical sample (2 [2]).
3. The Isomeric Challenge: Differentiating 3-MMC and 4-MMC A critical benchmark for any cathinone detection method is its ability to differentiate constitutional isomers, such as 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (4-MMC). Because these isomers share identical exact masses and exhibit nearly identical collision-induced dissociation (CID) spectra, standard MS techniques fail to distinguish them. While advanced chromatographic separation can sometimes resolve these peaks, orthogonal techniques like Gas Chromatography-Infrared Spectroscopy (GC-IR) provide unequivocal differentiation by mapping the unique vibrational signatures of the ortho-, meta-, and para-substituted aromatic rings (3[3]).
Analytical Workflow Visualization
Fig 1: Decision tree comparing established vs. next-generation cathinone analytical workflows.
Quantitative Data Presentation
Table 1: Performance Benchmarking of Analytical Methodologies for Cathinone Detection
| Parameter | GC-MS (Established) | LC-MS/MS (Established) | DART-HRMS (Emerging) | LC-QTOF-MS (Emerging) |
| Sample Preparation | High (LLE + Derivatization) | Moderate (Protein Precip.) | Low (MDSPE or Direct) | Moderate (Protein Precip.) |
| Analysis Time/Sample | 20 – 30 minutes | 5 – 15 minutes | < 1 minute | 10 – 15 minutes |
| Detection Scope | Targeted (Library dependent) | Targeted (MRM dependent) | Untargeted (Exact Mass) | Untargeted (SWATH/DIA) |
| Isomeric Resolution | Poor (Requires IR/NMR) | Moderate (Requires chiral LC) | Poor (Requires CID/IR) | Moderate (Requires LC shift) |
| LOD (Urine) | ~10 - 50 ng/mL | ~1 - 5 ng/mL | ~0.5 - 1 ng/mL | ~0.5 - 2 ng/mL |
Data synthesized from comparative studies on DART-MS sensitivity (4[4]) and LC-MS/MS frameworks.
Experimental Protocols: Self-Validating Systems
Protocol 1: High-Throughput Screening via MDSPE-DART-HRMS
This protocol leverages Magnetic Dispersive Solid-Phase Extraction (MDSPE) to eliminate the matrix suppression typically caused by urea and creatinine in urine, coupling it with DART for sub-minute analysis ([4]).
Step-by-Step Methodology:
-
Sample Conditioning: Aliquot 1.0 mL of urine into a microcentrifuge tube. Add 100 µL of NaH₂PO₄/NaOH buffer (0.2 M, pH 7.0) to neutralize the sample and ensure the basic cathinone amines are deprotonated for optimal extraction.
-
MDSPE Extraction: Add 5 mg of magnetic HLB (Hydrophilic-Lipophilic Balance) sorbent. Vortex vigorously for 2 minutes to disperse the sorbent and capture the analytes.
-
Magnetic Separation: Apply an external magnetic field for 30 seconds to pellet the sorbent. Decant and discard the supernatant (containing urea/creatinine matrix).
-
Desorption: Add 100 µL of LC-MS grade methanol to the sorbent. Vortex for 1 minute to desorb the synthetic cathinones. Apply the magnet again and collect the eluate.
-
DART-HRMS Acquisition: Dip a glass capillary into the methanolic eluate and position it in the DART gas stream (Helium gas heated to 350°C). Acquire data in positive ion mode using a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) scanning from m/z 50 to 500.
-
Validation Check: Ensure the presence of the internal standard (e.g., Methcathinone-D3) exact mass peak to validate ionization efficiency and rule out total matrix suppression.
Protocol 2: Untargeted Confirmation via LC-QTOF-MS (SWATH Acquisition)
This protocol is designed to capture a complete digital archive of the sample, allowing for the identification of both known and unknown cathinone derivatives ([2]).
Step-by-Step Methodology:
-
Protein Precipitation: To 100 µL of whole blood or urine, add 300 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a Biphenyl LC column (e.g., 100 x 2.1 mm, 2.6 µm). Causality note: Biphenyl stationary phases provide enhanced π-π interactions, which are superior to standard C18 columns for retaining and partially resolving isomeric aromatic cathinones. Use a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).
-
SWATH Acquisition: Operate the QTOF in positive electrospray ionization (ESI+) mode. Set the instrument to perform a full MS1 scan (TOF-MS) followed by sequential MS/MS scans using variable Q1 isolation windows (e.g., 20-30 Da wide) covering the entire mass range (m/z 50–1000).
-
Retrospective Data Processing: Process the acquired data against a high-resolution exact mass library. If a new cathinone (e.g., a novel halogenated derivative) is reported globally, update the local database and re-process the historical SWATH data to check for its presence without needing the physical sample.
References
-
"Comparing Two Seized Drug Workflows for the Analysis of Synthetic Cannabinoids, Cathinones, and Opioids." ChemRxiv. Available at: [Link]
-
"Novel psychoactive substances: staying ahead of the curve." SCIEX. Available at: [Link]
-
"Automatic MDSPE Combined with DART–HRMS for the Rapid Quantitation of 21 Synthetic Cathinones in Urine." Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
"Direct analysis in real time mass spectrometry (DART-MS) of 'bath salt' cathinone drug mixtures." PubMed. Available at: [Link]
-
"Detection of 'Bath Salt' Synthetic Cathinones and Metabolites in Urine via DART-MS and Solid Phase Microextraction." Journal of the American Society for Mass Spectrometry. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Validation of a Solid-Phase Extraction (SPE) GC-MS Method for Cathinone Quantification in Blood
The proliferation of synthetic cathinones, often misleadingly marketed as "bath salts," presents a significant challenge to forensic and clinical toxicology.[1][2] Their structural diversity and potent psychoactive effects necessitate the development of robust and reliable analytical methods for their detection and quantification in complex biological matrices like blood. This guide provides a comprehensive comparison and detailed validation workflow for a Solid-Phase Extraction (SPE) Gas Chromatography-Mass Spectrometry (GC-MS) method, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the protocol, but on the underlying scientific principles and comparative analysis that inform the development of a truly defensible method.
The Analytical Challenge: Why Cathinones Demand a Robust Approach
Synthetic cathinones are a class of novel psychoactive substances (NPS) with a core cathinone skeleton. Clandestine laboratories constantly modify their chemical structures to evade legislation, leading to a vast number of analogues and isomers.[1][2] This presents several analytical hurdles:
-
Structural Similarity: Many cathinones are structural or positional isomers, making them difficult to distinguish without high-resolution chromatographic separation.
-
Low Concentrations: Therapeutic or recreational doses can result in low nanogram per milliliter (ng/mL) concentrations in blood, requiring highly sensitive analytical techniques.
-
Matrix Effects: Blood is a complex matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis and suppress instrument signals.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for cathinone analysis due to its excellent chromatographic resolution and sensitive detection capabilities.[3] However, the success of any GC-MS method is critically dependent on an effective sample preparation strategy.
Method Development: A Comparative Analysis of SPE and GC-MS Parameters
Solid-Phase Extraction (SPE): The Cornerstone of Clean Sample Preparation
SPE has become a popular and effective technique for extracting cathinones from biological matrices, offering significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte recovery, and being less time-consuming.[4] The choice of SPE sorbent is the most critical factor in developing a successful extraction protocol.
| Sorbent Type | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (e.g., C8, C18, Polymeric) | Primarily hydrophobic interactions between the nonpolar sorbent and the analyte.[5] | Good for a broad range of compounds; effective at removing polar interferences. | May have lower selectivity for basic compounds like cathinones without pH adjustment. | General screening and extraction of a wide array of drugs. |
| Mixed-Mode Cation Exchange (e.g., C8/Benzenesulfonic Acid) | Combines hydrophobic (C8) and strong cation exchange interactions.[6] | Highly selective for basic and amphoteric compounds like cathinones; allows for stringent washing steps to remove matrix interferences. | Requires careful pH control during loading and elution steps. | Targeted analysis of basic drugs like cathinones, providing very clean extracts. |
| Hydrophilic-Lipophilic Balanced (HLB) | A polymeric reversed-phase sorbent with both hydrophilic and lipophilic retention characteristics.[7] | High retention capacity for a wide range of compounds, from polar to nonpolar; stable across a wide pH range. | May require more rigorous method development to optimize selectivity. | Broad-spectrum drug screening where both polar and nonpolar analytes are of interest.[7] |
For the targeted quantification of cathinones, mixed-mode cation exchange sorbents are often the preferred choice . The dual retention mechanism allows for a more rigorous wash protocol, leading to exceptionally clean extracts and minimizing matrix effects in the subsequent GC-MS analysis.
This protocol is a representative workflow using a mixed-mode cation exchange cartridge.
-
Sample Pre-treatment: To 1 mL of whole blood, add 50 µL of an internal standard (IS) solution (e.g., mephedrone-d3, MDPV-d8) and 3 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.[6] The buffer is crucial to ensure the cathinones are ionized for retention on the cation exchange sorbent.[4]
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., 200 mg, 3 mL mixed-mode cation exchange) sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).[6] This activates the sorbent and ensures a reproducible environment for sample loading.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of 1 M acetic acid to remove neutral and acidic interferences.
-
Wash with 3 mL of methanol to remove lipids and other organic interferences.[6]
-
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual solvent, which can interfere with the GC analysis.
-
Elution: Elute the cathinones with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6] The basic ammonium hydroxide neutralizes the cathinones, releasing them from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C. Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Some methods may include a derivatization step at this stage.
Caption: Workflow for Solid-Phase Extraction of Cathinones from Blood.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The reconstituted sample is injected into the GC-MS system. The choice of GC column, temperature program, and MS parameters are critical for achieving the required separation and sensitivity.
| Parameter | Common Choice | Rationale & Comparison |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] | The HP-5MS is a versatile, low-bleed column that provides excellent separation for a wide range of semi-volatile compounds, including cathinones. For challenging isomer separations, a slower temperature ramp or a different column chemistry (e.g., a more polar column) might be necessary, though this can increase run times.[3] |
| Injection Mode | Splitless | This mode ensures that the entire sample volume is transferred to the column, maximizing sensitivity, which is crucial for detecting low concentrations in blood.[9] A split injection might be used for higher concentration samples to avoid column overload. |
| Inlet Temperature | 260-280°C[8] | This temperature ensures the rapid volatilization of the analytes without causing thermal degradation. |
| Oven Program | Initial temp ~140°C, hold for 1-2 min, ramp up to ~320°C.[8] | A typical program starts at a temperature that allows for good initial focusing of the analytes on the column. A multi-step ramp (e.g., a slow ramp during the elution of key isomers followed by a faster ramp) can optimize resolution while minimizing total run time.[3][8] |
| Derivatization | Often required, using agents like MSTFA, PFPA, or HFBA.[4][10] | Many cathinones contain polar functional groups that can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization replaces active hydrogens with nonpolar groups, improving thermal stability and chromatographic performance. Anhydride agents like PFPA and HFBA are often preferred as they produce stable derivatives with characteristic mass spectra.[10] |
| MS Detection | Selective Ion Monitoring (SIM) | SIM mode significantly enhances sensitivity and selectivity compared to full scan mode.[8] It involves monitoring only a few characteristic ions for each target analyte and internal standard, reducing chemical noise and lowering the limit of detection. |
Method Validation: A Self-Validating System
A robust analytical method is not complete without a thorough validation to demonstrate its fitness for purpose. The validation process should adhere to established guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[11][12][13][14]
Caption: The sequential workflow for bioanalytical method validation.
Specificity and Selectivity
-
Causality: This parameter ensures that the method can unequivocally identify and quantify the target cathinones without interference from endogenous matrix components or other co-administered drugs.
-
Experimental Protocol: Analyze at least six different blank blood samples from individual sources. Check for any interfering peaks at the retention time of the analytes and internal standard. Additionally, analyze blank samples spiked only with the internal standard and samples spiked with potentially co-administered drugs.
-
Acceptance Criteria: No significant interfering peaks should be present at the retention times of the analytes. The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).
Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range, which is essential for accurate quantification.[15]
-
Experimental Protocol: Prepare a set of calibration standards by spiking blank blood with known concentrations of the cathinones. A typical range might be 10-800 ng/mL.[1][2][16] The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The analysis should be performed on at least three separate days.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[17] The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
-
Causality: Accuracy measures the closeness of the determined concentration to the true value, while precision measures the reproducibility of the results. These are critical for ensuring reliable data.
-
Experimental Protocol: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on at least three different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%.[14]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
-
Experimental Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20%). The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
Acceptance Criteria: The LLOQ must be determined with an accuracy of 80-120% and a precision of ≤20%.
Recovery
-
Causality: Recovery assesses the efficiency of the extraction process.[15][18] It is important to ensure that the extraction is consistent and efficient across the concentration range.
-
Experimental Protocol:
-
Set A (Pre-extraction spike): Spike blank blood with the analyte at low, medium, and high concentrations and process through the entire SPE procedure.
-
Set B (Post-extraction spike): Process blank blood through the SPE procedure. Spike the resulting clean extract with the analyte at the same concentrations as Set A. This represents 100% recovery.
-
Calculate recovery using the formula: % Recovery = (Mean response of Set A / Mean response of Set B) x 100.[15]
-
-
Acceptance Criteria: While not strictly defined by all guidelines, recovery should be high (ideally >70-80%) and, more importantly, consistent and reproducible across the concentration range.[1][16] The %CV of the recovery should be ≤15%.
Stability
-
Causality: This ensures that the analyte concentration does not change during sample collection, storage, and processing. Cathinones can be unstable, so this is a critical parameter.[1][2]
-
Experimental Protocol: Analyze QC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting the expected sample handling time.
-
Long-Term Stability: Stored frozen (-20°C or -80°C) for a period longer than the expected sample storage time.[6]
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Performance Data
The following table summarizes validation parameters from published SPE-GC-MS methods for the quantification of various synthetic cathinones in blood. This data highlights the performance that can be achieved with a well-validated method.
| Cathinone | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Recovery (%) | Reference |
| Mephedrone | 10 - 800 | 10 | > 73% | [2][16] |
| Methylone | 10 - 800 | 10 | > 73% | [2][16] |
| MDPV | 25 - 800 | 25 | > 85% | [4] |
| α-PVP | 25 - 800 | 25 | > 85% | [4] |
| 4-CEC | 25 - 800 | 25 | > 85% | [4] |
Conclusion
The development and validation of an SPE-GC-MS method for cathinone quantification in blood is a meticulous process that demands a deep understanding of analytical chemistry principles and regulatory requirements. The choice of a mixed-mode SPE sorbent often provides the cleanest extracts, which is crucial for minimizing matrix effects and achieving low detection limits. A systematic validation approach, as outlined in this guide, is not just a regulatory formality; it is a necessary scientific exercise to prove that the method is reliable, reproducible, and fit for its intended purpose. By following these principles and carefully documenting each step, researchers can develop a robust and defensible method for the challenging but critical task of cathinone quantification.
References
- Vertex AI Search. (2025, December 26).
- Vertex AI Search. (2025, February 7).
-
Reis, F., et al. (2023, February 15). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. ULisboa Research Portal. Available at: [Link]
-
Ovid. Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Available at: [Link]
- Woźniak, M. K., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 38(1), 42-58.
-
Reis, F., et al. (2022, December 9). Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood. PubMed. Available at: [Link]
-
ResearchGate. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood | Request PDF. Available at: [Link]
-
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Available at: [Link]
-
National Institute of Standards and Technology. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Available at: [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
PubMed. (2024, April 22). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. Available at: [Link]
-
FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. Available at: [Link]
- Royal Society of Chemistry. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.
-
Ovid. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS. Available at: [Link]
- OUCI.
-
Frontiers. (2020, November 12). Extended Stability Evaluation of Selected Cathinones. Available at: [Link]
- Benchchem.
-
Cleaning Validation. Revisiting Linearity of Recovery Studies. Available at: [Link]
- ResearchGate. (2021, March 29). Comparison of solid-phase extraction sorbents for the determination of sedative-hypnotics drugs in biological specimens.
- Waters. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- MDPI. (2024, December 13).
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
PubMed. (2014, May 1). Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV. Available at: [Link]
Sources
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. lcms.cz [lcms.cz]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. d-nb.info [d-nb.info]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. environics.com [environics.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one proper disposal procedures
Comprehensive Safety and Disposal Protocol for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Introduction & Chemical Profiling
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS: 920804-36-0) is a highly specialized active pharmaceutical ingredient (API) intermediate. It is primarily utilized in the synthesis of beta-adrenergic receptor agonists, such as[1]. Because this compound retains a pharmacologically active pharmacophore—specifically the substituted phenylethanolamine skeleton—it poses significant risks of environmental bioaccumulation and unintended adrenergic exposure if improperly discarded[2]. As a Senior Application Scientist, I emphasize that standard aqueous degradation or landfilling is insufficient; this compound requires stringent, self-validating disposal protocols to ensure complete molecular destruction.
Physicochemical Properties & Hazard Assessment
Understanding the physical and chemical nature of the compound is the first step in designing a fail-safe disposal strategy.
| Property | Value | Operational Implication |
| Chemical Name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | Identifies the specific API intermediate for waste manifesting. |
| CAS Number | 920804-36-0 | Primary identifier for regulatory compliance and SDS tracking[1]. |
| Molecular Formula | C19H23NO2 | Contains nitrogen; necessitates NOx scrubbing during thermal destruction. |
| Molecular Weight | 297.4 g/mol | Determines stoichiometric oxygen requirements for complete combustion[1]. |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates HEPA filtration and wet-wiping during spills. |
| Biological Activity | Adrenergic precursor | Must be fully degraded; cannot be routed to [3]. |
Mechanistic Justification for Disposal Strategy
-
Expertise & Experience: Why do we mandate high-temperature incineration over chemical neutralization? The benzyloxy ether linkage and the bulky tert-butylamino group in this molecule are sterically hindered and highly stable under standard environmental conditions. Chemical neutralization (e.g., acid/base hydrolysis) often fails to completely cleave these bonds, leaving biologically active fragments that can act as endocrine or adrenergic disruptors in[2].
-
Trustworthiness: High-temperature thermal destruction (>1000°C) is a self-validating system. At these temperatures, the C-N and C-O bonds are irreversibly broken, converting the molecule into basic oxides. However, because the molecule contains a tertiary amine group, combustion will generate nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an alkaline scrubber to neutralize these acidic gases before atmospheric release, ensuring full compliance with [4] for hazardous pharmaceutical waste.
Operational Protocols: Step-by-Step Methodologies
Protocol A: Routine Laboratory Waste Segregation and Disposal
This protocol applies to bulk powder, contaminated PPE, and empty primary receptacles.
-
Primary Containment: Collect all solid waste in a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Causality: HDPE prevents chemical leaching and physical puncture, ensuring the active powder remains isolated from the environment.
-
-
Solvent Dissolution (Recommended for Bulk): For quantities exceeding 10 grams, dissolve the compound in a combustible, non-halogenated solvent (e.g., ethanol or acetone) within a certified fume hood.
-
Causality: Liquid injection incinerators achieve more uniform thermal destruction and higher combustion efficiency than solid hearths.
-
-
Labeling and Manifesting: Label the container strictly as "Hazardous Pharmaceutical Waste - Contains Nitrogenous Organic Compounds." Ensure it is manifested according to RCRA guidelines for P, U, or D-listed equivalent pharmaceutical wastes[3].
-
High-Temperature Incineration: Transfer the manifested waste to a licensed facility for incineration at >1000°C. Verify that the facility utilizes an afterburner and an alkaline scrubber to manage NOx emissions[4].
Protocol B: Acute Spill Response and Decontamination
This protocol outlines the immediate response to accidental powder aerosolization or surface contamination.
-
Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill zone. Ensure the laboratory's single-pass ventilation or fume hood exhaust is operating at maximum capacity.
-
PPE Donning: Responders must equip a P100 or N95 particulate respirator, double-layered nitrile gloves, and a Tyvek lab coat.
-
Causality: The primary acute hazard is the inhalation of pharmacologically active dust, which can trigger systemic adrenergic responses.
-
-
Wet Wiping (No Sweeping): Mist the spill lightly with a 70% isopropanol (IPA) solution.
-
Causality: Dry sweeping aerosolizes the micro-particles. Wetting the powder binds it to the surface and prevents airborne suspension.
-
-
Collection: Wipe up the wetted powder using absorbent laboratory pads. Place all contaminated pads directly into a biohazard/chemical waste bag designated for incineration.
-
Surface Decontamination: Wash the affected surface with a mild anionic detergent, followed by a thorough distilled water rinse, to remove any residual molecular contamination.
Waste Routing and Disposal Workflow
Fig 1: Operational workflow for the segregation and thermal destruction of beta-agonist intermediates.
References
-
[1] Pharmaffiliates. "1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one (CAS: 920804-36-0)". Pharmaffiliates Catalog. URL: [Link]
-
[3] Eco Medical Waste. "Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs". Eco Medical Waste Management. URL:[Link]
-
[4] Connecticut Department of Energy and Environmental Protection. "DEEP comments on the EPA Proposed Rule on the Management Standards for Hazardous Waste Pharmaceuticals". CT.gov. URL: [Link]
-
[2] Practice Greenhealth. "Managing Pharmaceutical Waste: A Blueprint for Healthcare Facilities". Practice Greenhealth. URL: [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one (CAS No. 920804-36-0). The procedural guidance herein is designed to ensure the safety of all laboratory personnel through a deep understanding of the compound's potential hazards and the implementation of robust control measures. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a proactive safety culture built on scientific integrity.
The subject compound is an intermediate in the synthesis of t-Butylnorsynephrine, a derivative of the endogenous biogenic amine norsynephrine.[1] Compounds in this class are known to interact with the adrenergic system, potentially exhibiting effects on β-adrenergic receptors.[1][2] This biological activity, coupled with the hazards identified in safety data for this and structurally similar compounds, necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety. Based on available safety data, 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one presents several key hazards that dictate the required level of protection.
Known and Inferred Hazards:
| Hazard Classification | Description | Rationale & Implication for Handling |
| Skin Irritation (H315) | Causes skin irritation upon direct contact.[3] | Requires the use of chemically resistant gloves and a lab coat to prevent all skin contact. The compound may be absorbed through the skin.[3] |
| Serious Eye Irritation (H319) | Causes serious, potentially damaging, eye irritation.[3] | Mandates the use of chemical splash goggles at all times. A face shield is required for procedures with a higher splash risk.[4] |
| Skin Sensitization (H317) | May cause an allergic skin reaction after repeated exposure.[3] | Underscores the importance of avoiding all skin contact, as sensitization can lead to severe reactions upon subsequent, even minimal, exposure. |
| Respiratory Irritation (H335) | May cause respiratory irritation if dust or aerosols are inhaled. | All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk. |
| Potential Systemic Effects | As a precursor to a β-adrenergic agonist, systemic absorption could potentially lead to physiological effects such as increased heart rate, dizziness, or headache.[2][5][6] | This potential biological activity elevates the need for comprehensive containment and PPE to prevent inadvertent absorption via skin contact or inhalation. |
| Aquatic Toxicity (H412) | Harmful to aquatic life with long-lasting effects.[3] | All waste materials must be collected and disposed of as hazardous chemical waste to prevent environmental release.[3] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive understanding of the potential routes of exposure. The following protocol outlines the minimum requirements for handling 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z.87.1 (US) standards must be worn at all times when in the laboratory where this compound is handled.[7][8]
-
Enhanced Protection: For procedures involving a significant risk of splashing (e.g., transferring large volumes of solutions, heating), a full-face shield must be worn over chemical splash goggles.[4][8]
Hand Protection
The choice of glove material is critical due to the compound's structure as an aromatic ketone and its potential for skin absorption.[3]
-
Primary Recommendation: Butyl rubber or Viton™ gloves are highly recommended for handling the compound or its solutions.[7] These materials offer excellent resistance to ketones and aromatic solvents.
-
Alternative for Solids/Light-Duty Tasks: For short-duration tasks involving the solid compound, such as weighing, double-gloving with a high-quality, disposable nitrile glove (minimum thickness 5 mil) may be acceptable.[7][8] However, gloves must be inspected for any damage before use and changed immediately upon contamination.[7]
-
Causality: Nitrile gloves can offer some protection, but their resistance to ketones can be limited.[4] Butyl rubber provides superior protection against this chemical class, making it the safer choice for prolonged handling or when working with solutions.
Body Protection
-
Standard Protocol: A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[7][8]
-
High-Risk Operations: For tasks with a higher risk of contamination, such as handling larger quantities or in the event of a potential spill, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Appropriate shoes that cover the entire foot (closed-toe, closed-heel, no perforations) are mandatory.[8]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Engineering Control: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7]
-
Supplemental Respiratory Protection: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[7][8] For handling the solid powder outside of a fume hood (not recommended), a respirator with a P100 (HEPA) filter is necessary to protect against dust inhalation. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile or Butyl Rubber | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Butyl Rubber or Viton™ | Lab Coat | Chemical Fume Hood |
| Large-Scale Operations | Face Shield over Goggles | Butyl Rubber or Viton™ | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
Operational Handling & Emergency Procedures
A self-validating protocol integrates safe handling steps directly into the workflow.
Step-by-Step Handling Workflow
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment and ensure an appropriate chemical spill kit is readily accessible.
-
Don PPE: Before handling the compound, correctly don all required PPE as outlined in Section 2.
-
Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.[7]
-
Dissolving: When preparing solutions, add the solvent slowly to the solid to prevent splashing and aerosol generation.[7]
-
Post-Handling: After completing the work, decontaminate the work surface. Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[9]
Caption: Standard operational workflow for handling the compound.
Emergency First Aid Measures
Immediate and correct first aid is crucial in the event of an exposure.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][9] If skin irritation or a rash occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove the individual to fresh air and keep them warm and at rest in a comfortable breathing position.[3][9] If breathing is difficult or symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Decontamination and Waste Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. Due to its classification as harmful to aquatic life, all waste streams must be managed as hazardous.[3]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container for chemical waste.
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.[10][11]
Caption: Decision workflow for proper waste segregation.
By adhering to these detailed protocols, researchers can confidently handle 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, ensuring personal safety, maintaining experimental integrity, and protecting the environment.
References
- Safety data sheet. (2022, March 8).
- Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (2009, January). Labour Department.
- Personal Protective Equipment (PPE). University of Washington.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
- Personal protective equipment for handling MEK-IN-4. Benchchem.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- 1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-one. Pharmaffiliates.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET. (2011, January 27).
- Proper Disposal of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals. Benchchem.
- Material Safety Data Sheet - Morphine Sulfate Tablets. (2007, October 19). Pfizer.
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
- Material Safety Data Sheet. (2010, April 9). Pfizer.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Material Safety Data Sheet. Chemicea.
- Treatment and disposal of chemical wastes in daily laboratory work.
- Beta-Adrenoceptor Agonists (β-agonists). CV Pharmacology.
- Beta-agonist: Types, Dosing, Benefits & Side Effects. (2023, March 24). Cleveland Clinic.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. hsa.ie [hsa.ie]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
